2-Amino-6-cyclopropylpyrimidin-4-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-cyclopropyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7-9-5(4-1-2-4)3-6(11)10-7/h3-4H,1-2H2,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGEQZBGKOFFIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-6-cyclopropylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Amino-6-cyclopropylpyrimidin-4-ol, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its fundamental physicochemical properties, outline a representative synthetic protocol, and discuss its applications as a scaffold for developing novel therapeutic agents.
Core Physicochemical Properties and Identifiers
This compound is a substituted aminopyrimidine, a class of compounds recognized for its wide range of biological activities.[1] The defining features of this molecule are the cyclopropyl group at the 6-position and the hydroxyl group at the 4-position, which present key opportunities for synthetic modification. The tautomeric nature of the pyrimidin-4-ol ring allows it to exist as the keto form (pyrimidin-4-one), which can influence its hydrogen bonding capabilities and biological interactions.
A precise understanding of its molecular characteristics is the foundation for any research endeavor. The key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O | |
| Molecular Weight | 151.17 g/mol | |
| CAS Number | 21573-08-0 | |
| MDL Number | MFCD11047065 | |
| SMILES | OC1=NC(N)=NC(C2CC2)=C1 | |
| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark Place |
Synthesis and Workflow Analysis
The synthesis of substituted 2-aminopyrimidines is a well-established field in organic chemistry. These compounds are typically prepared via the condensation of a guanidine salt with a 1,3-dicarbonyl compound or its equivalent. For this compound, a logical and field-proven approach involves the reaction of guanidine with a cyclopropyl-substituted β-ketoester.
This choice is causal: the β-ketoester provides the C4-C5-C6 fragment of the pyrimidine ring, with the ester group at C4 and the cyclopropyl ketone at C6. Guanidine provides the N1-C2-N3 fragment, with the amino group pre-installed at the C2 position. The subsequent cyclocondensation reaction efficiently forms the heterocyclic core.
Representative Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Synthetic and purification workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reaction Setup: To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add guanidine hydrochloride (1.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Addition of Ketoester: Add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) dropwise to the reaction mixture.
-
Cyclocondensation: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The causality here is that thermal energy is required to overcome the activation energy for the intramolecular cyclization and dehydration steps.
-
Workup and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in water and acidify with 2M hydrochloric acid until a precipitate forms (typically pH 5-6). The acidification protonates the pyrimidinolate, causing the less soluble -ol/-one tautomer to precipitate.
-
Purification: Collect the crude solid by vacuum filtration and wash with cold water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Validation: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. This step is critical for a self-validating protocol, ensuring the material meets the required specifications for downstream applications.
Applications in Drug Discovery
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] These compounds are often investigated as kinase inhibitors, receptor antagonists, and antimicrobial agents.[4] The specific structure of this compound offers several strategic advantages for drug development professionals.
Role as a Chemical Scaffold
The molecule presents three key points for diversification, allowing for the systematic exploration of the surrounding chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Key diversification points on the this compound scaffold.
-
2-Amino Group: This group can be functionalized via acylation, sulfonylation, or used in cross-coupling reactions to introduce aryl or heteroaryl substituents.
-
4-Hydroxy Group: This group can be converted to a 4-chloro derivative, a versatile intermediate for nucleophilic aromatic substitution, allowing the introduction of various amines, alcohols, or thiols.[5] It can also be used for ether synthesis.
-
6-Cyclopropyl Group: While less reactive, this lipophilic group plays a crucial role in binding interactions and can be varied in initial synthesis steps to probe structure-activity relationships (SAR).
The strategic value of this scaffold lies in its ability to serve as a starting point for creating large, diverse chemical libraries for high-throughput screening against various biological targets, such as protein kinases or G-protein coupled receptors.[3][6]
References
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Mol-Instincts. (n.d.). [(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol. Retrieved from [Link]
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ChemBK. (n.d.). 6-Amino-2-mercapto-pyrimidin-4-ol. Retrieved from [Link]
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Acar, Ç., Dege, N., Yavuz, M., & Ölmez, H. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. Retrieved from [Link]
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Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1839. Retrieved from [Link]
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Tellew, J. E., et al. (2012). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry, 55(20), 8750-8761. Retrieved from [Link]
- Hechenbleikner, I. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. U.S. Patent No. 2,660,579. Washington, DC: U.S. Patent and Trademark Office.
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Franco, R., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Molecules, 25(11), 2686. Retrieved from [Link]
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ChemSynthesis. (n.d.). 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol. Retrieved from [Link]
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Grygorenko, O. O., et al. (2011). Solution phase combinatorial synthesis of a diverse library of 2 aminopyrimidinones and their 6 aza analogs. Ukrainica Bioorganica Acta, 9(1), 3-12. Retrieved from [Link]
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Nikolova, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(19), 6516. Retrieved from [Link]
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An In-depth Technical Guide to 2-Amino-6-cyclopropylpyrimidin-4-OL (CAS: 21573-08-0): A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-cyclopropylpyrimidin-4-OL (CAS: 21573-08-0), a heterocyclic compound of significant interest in medicinal chemistry. We delve into its chemical identity, synthesis, and characterization, positioning it within the broader context of 2-aminopyrimidine derivatives—a scaffold renowned for its diverse biological activities. While specific biological data for this particular molecule remains largely proprietary or unpublished, this guide extrapolates its potential applications in drug development, particularly in oncology and infectious diseases, based on the well-established pharmacology of analogous structures. This document serves as a foundational resource for researchers looking to explore the therapeutic potential of this promising molecule.
Introduction: The Significance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine core is a cornerstone in the design of contemporary therapeutics. Its inherent ability to form multiple hydrogen bonds allows it to effectively mimic the purine bases of ATP, making it an ideal scaffold for kinase inhibitors.[1] This structural motif is present in a multitude of approved drugs and clinical candidates, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3] The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The introduction of a cyclopropyl group at the 6-position is a strategic choice, as this small, strained ring system can enhance metabolic stability, improve binding affinity, and provide a vector for exploring chemical space.
Chemical Identity and Properties
This compound is a white to off-white solid. Its chemical structure combines the key pharmacophoric elements of the 2-aminopyrimidine core with a cyclopropyl substituent.
| Property | Value | Source |
| CAS Number | 21573-08-0 | [4] |
| Molecular Formula | C₇H₉N₃O | Inferred |
| Molecular Weight | 151.17 g/mol | Inferred |
| IUPAC Name | 2-Amino-6-cyclopropylpyrimidin-4(3H)-one | Inferred |
| Tautomerism | Exists in tautomeric equilibrium between the -ol and -one forms. | [5] |
Note: Some properties are inferred based on the chemical structure as specific experimental data is not widely published.
Synthesis and Manufacturing
The synthesis of this compound can be achieved through a classical pyrimidine synthesis approach involving the condensation of a β-ketoester with a guanidine salt. A plausible and documented synthetic route is outlined below.[4]
Synthetic Pathway
The primary route involves the reaction of methyl 3-cyclopropyl-3-oxopropanoate with guanidine carbonate in the presence of a strong base like sodium ethoxide.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
The following protocol is adapted from a patented synthesis.[4]
-
Reaction Setup: To a suspension of methyl 3-cyclopropyl-3-oxopropanoate (1 equivalent) and guanidine carbonate (1.1 equivalents) in ethanol at room temperature, add sodium ethoxide (2 equivalents) portion-wise over 20 minutes.
-
Reaction Execution: The resulting mixture is heated to reflux and stirred overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The residue is then diluted with a saturated aqueous solution of sodium chloride and extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. The crude material is then slurried in a mixture of methanol and methyl tert-butyl ether (MTBE) to induce crystallization. The pure product is obtained by filtration and drying.
Chemical Characterization
Characterization of this compound is crucial to confirm its identity and purity. The following data is based on a patented example.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Method: ESI+
-
Result: m/z 152 (M+H)⁺
Proton Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: DMSO-d₆
-
Chemical Shifts (δ) in ppm:
-
10.45 (s, 1H)
-
6.37 (s, 2H)
-
5.48 (s, 1H)
-
1.65 (m, 1H)
-
0.78-0.83 (m, 4H)
-
Note: A full suite of characterization data including ¹³C-NMR and IR spectroscopy would be beneficial for complete structural elucidation but is not publicly available at this time.
Applications in Drug Development
While specific biological activity data for this compound is not extensively published, its structural motifs strongly suggest potential as a therapeutic agent, particularly in oncology. The 2-aminopyrimidine scaffold is a well-established kinase hinge-binding motif, and numerous derivatives have been developed as potent and selective kinase inhibitors.[6]
Kinase Inhibition: A Privileged Scaffold
The 2-aminopyrimidine scaffold is a key component of several approved kinase inhibitors, including Imatinib.[7] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a highly effective starting point for the design of targeted therapies. The substitution pattern on the pyrimidine ring dictates the kinase selectivity profile.
Caption: Binding mode of the 2-aminopyrimidine scaffold in a kinase active site.
Potential as an Intermediate for Targeted Therapies
Given its structure, this compound is an ideal intermediate for the synthesis of more complex molecules, such as covalent inhibitors or compounds with improved pharmacokinetic profiles. The hydroxyl group can be a handle for further derivatization, allowing for the introduction of various functionalities to modulate activity and selectivity.
Safety and Handling
-
Hazard Statements (Inferred):
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound.
Conclusion
This compound represents a molecule of high interest for drug discovery and development. Its synthesis is achievable through established chemical methods, and its structure is primed for exploration as a therapeutic agent, particularly in the realm of kinase inhibition. While a detailed biological profile is yet to be publicly delineated, the wealth of data on the 2-aminopyrimidine scaffold provides a strong rationale for its investigation. This guide serves as a starting point for researchers aiming to unlock the full potential of this and related compounds in the quest for novel medicines.
References
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Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. ([Link])
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Yayli, N., et al. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805. ([Link])
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Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. ([Link])
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National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem. ([Link])
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National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem. ([Link])
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Siddiqui, Z. N., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(15), 4493. ([Link])
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Siddiqui, Z. N., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. ([Link])
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Al-Otaibi, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. ([Link])
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Thanki, P., Hingrajia, D., & Modha, J. (2016). Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research, 8(1), 346-350. ([Link])
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Kumar, A., & Sharma, S. (2017). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of Saudi Chemical Society, 21(7), 809-816. ([Link])
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ScenTree. (n.d.). Amyl salicylate (CAS N° 2050-08-0). ([Link])
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Dang, N. H., et al. (2023). Chemical Composition and Biological Activities of Essential Oils of Four Asarum Species Growing in Vietnam. Molecules, 28(6), 2568. ([Link])
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Al-Ghorbani, M., et al. (2025). 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. Cogent Chemistry, 11(1). ([Link])
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Hassan, A. S., et al. (2015). Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. Journal of the Chinese Chemical Society, 62(8), 695-706. ([Link])
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Mihalache, G., et al. (2023). Comparative Amino Acid Profile and Antioxidant Activity in Sixteen Plant Extracts from Transylvania, Romania. Molecules, 28(13), 5001. ([Link])
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An In-depth Technical Guide to the Starting Materials for 2-Amino-6-cyclopropylpyrimidin-4-OL
Foreword: The Significance of 2-Amino-6-cyclopropylpyrimidin-4-ol
This compound stands as a pivotal structural motif in contemporary medicinal chemistry and drug discovery. Its unique combination of a hydrogen bond donor and acceptor-rich pyrimidinol core with a lipophilic and conformationally constrained cyclopropyl group makes it a highly sought-after intermediate in the synthesis of a diverse array of bioactive molecules. From kinase inhibitors in oncology to antiviral and antibacterial agents, the strategic incorporation of this scaffold has proven instrumental in optimizing potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the synthesis of this valuable building block, focusing on the critical selection and preparation of its core starting materials. We will delve into the mechanistic rationale behind the chosen synthetic pathways, offering field-proven insights to empower researchers and drug development professionals in their quest for novel therapeutics.
Retrosynthetic Analysis: A Logic-Driven Approach to Starting Material Selection
A retrosynthetic analysis of this compound logically dissects the target molecule into readily accessible starting materials. The core pyrimidinol ring is classically formed through the condensation of a guanidine source with a β-ketoester. This disconnection strategy reveals two primary starting materials: Guanidine and Ethyl 3-cyclopropyl-3-oxopropanoate (commonly known as ethyl cyclopropylacetoacetate).
Caption: Retrosynthetic analysis of this compound.
While guanidine is a commercially available and inexpensive reagent, ethyl 3-cyclopropyl-3-oxopropanoate is not a standard, off-the-shelf chemical. Therefore, a crucial aspect of this guide is to detail the synthesis of this key β-ketoester from more fundamental and accessible precursors. Our investigation identifies cyclopropyl methyl ketone as the most practical and cost-effective starting point for the synthesis of ethyl 3-cyclopropyl-3-oxopropanoate.
Part 1: Synthesis of the Key Intermediate: Ethyl 3-cyclopropyl-3-oxopropanoate
The synthesis of ethyl 3-cyclopropyl-3-oxopropanoate is most effectively achieved through a Claisen condensation reaction. This reaction involves the acylation of a ketone enolate with an ester. In this case, the enolate of cyclopropyl methyl ketone reacts with diethyl carbonate to furnish the desired β-ketoester.
Starting Materials for Ethyl 3-cyclopropyl-3-oxopropanoate Synthesis
| Starting Material | Chemical Structure | Molar Mass ( g/mol ) | Key Properties | Typical Suppliers |
| Cyclopropyl methyl ketone | 84.12 | Liquid, b.p. 114 °C | Sigma-Aldrich, TCI, Alfa Aesar[1] | |
| Diethyl carbonate | 118.13 | Liquid, b.p. 126 °C | Major chemical suppliers | |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | Highly flammable solid | Major chemical suppliers |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | Flammable liquid, b.p. 34.6 °C | Major chemical suppliers |
| Hydrochloric acid (concentrated) | HCl | 36.46 | Corrosive liquid | Major chemical suppliers |
Experimental Protocol: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate
This protocol is based on established Claisen condensation methodologies, adapted for the specific reactants.[2]
1. Reaction Setup:
-
A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel.
-
The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
2. Reagent Charging:
-
To the flask, add sodium hydride (60% dispersion in mineral oil, 10.0 g, 0.25 mol) and anhydrous diethyl ether (150 mL).
-
The mixture is stirred to create a uniform suspension.
3. Addition of Reactants:
-
A solution of cyclopropyl methyl ketone (16.8 g, 0.20 mol) and diethyl carbonate (35.4 g, 0.30 mol) in anhydrous diethyl ether (50 mL) is prepared and transferred to the dropping funnel.
-
The solution from the dropping funnel is added to the stirred suspension of sodium hydride over a period of 1 hour. The rate of addition should be controlled to maintain a gentle reflux.
4. Reaction and Work-up:
-
After the addition is complete, the reaction mixture is heated to reflux for 2 hours.
-
The mixture is then cooled in an ice bath, and excess sodium hydride is cautiously quenched by the slow, dropwise addition of ethanol (10 mL) followed by water (50 mL).
-
The reaction mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
5. Purification:
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield ethyl 3-cyclopropyl-3-oxopropanoate as a colorless liquid.
Caption: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate.
Part 2: Synthesis of this compound
The final step in the synthesis is the cyclocondensation of the prepared β-ketoester with a guanidine salt in the presence of a base. This reaction proceeds via a well-established mechanism to form the stable pyrimidinol ring.
Starting Materials for this compound Synthesis
| Starting Material | Chemical Structure | Molar Mass ( g/mol ) | Key Properties | Typical Suppliers |
| Ethyl 3-cyclopropyl-3-oxopropanoate | ![]() | 156.18 | Liquid (Synthesized in Part 1) | - |
| Guanidine hydrochloride | CH₅N₃·HCl | 95.53 | White crystalline solid, hygroscopic | Sigma-Aldrich, Merck, Acros Organics[3] |
| Sodium ethoxide | C₂H₅NaO | 68.05 | White to yellowish powder, moisture-sensitive | Major chemical suppliers |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | Flammable liquid, b.p. 78 °C | Major chemical suppliers |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 2,4-diamino-6-hydroxypyrimidine.[4]
1. Preparation of Guanidine Free Base:
-
In a 250 mL round-bottom flask, dissolve sodium ethoxide (6.8 g, 0.10 mol) in anhydrous ethanol (100 mL).
-
To this solution, add guanidine hydrochloride (9.6 g, 0.10 mol) and stir the mixture at room temperature for 30 minutes.
-
The precipitated sodium chloride is removed by filtration under an inert atmosphere. The filtrate contains the guanidine free base in ethanol.
2. Cyclocondensation Reaction:
-
To the ethanolic solution of guanidine, add ethyl 3-cyclopropyl-3-oxopropanoate (15.6 g, 0.10 mol).
-
The reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Product Isolation and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid residue is dissolved in hot water (100 mL) and treated with activated charcoal.
-
The hot solution is filtered, and the filtrate is acidified with glacial acetic acid to a pH of approximately 6.
-
The mixture is cooled in an ice bath to induce crystallization.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The product, this compound, is dried in a vacuum oven at 60 °C to yield a white to off-white solid.
Caption: Synthesis of this compound.
Part 3: Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the cyclopropyl protons (multiplets), the pyrimidine ring proton (singlet), and the amino protons (broad singlet). The chemical shifts will be influenced by the solvent and the tautomeric form of the pyrimidinol. |
| ¹³C NMR (DMSO-d₆) | Resonances for the cyclopropyl carbons, and the carbons of the pyrimidine ring, including the carbonyl/enol carbon. |
| Mass Spectrometry (ESI+) | A prominent peak corresponding to the protonated molecule [M+H]⁺. |
| Melting Point | A sharp melting point is indicative of high purity. |
Safety and Handling Considerations
-
Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is explosive. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves, is mandatory.
-
Guanidine hydrochloride is harmful if swallowed and causes skin and eye irritation.[3][5] Appropriate PPE should be worn when handling this compound.
-
Diethyl ether is extremely flammable and forms explosive peroxides upon standing. Use in a well-ventilated area away from ignition sources and ensure the use of fresh, peroxide-free ether.
-
Concentrated hydrochloric acid is highly corrosive and should be handled with extreme care in a fume hood.
Conclusion
The synthesis of this compound is a multi-step process that hinges on the successful preparation of the key intermediate, ethyl 3-cyclopropyl-3-oxopropanoate. By employing a robust Claisen condensation of the readily available cyclopropyl methyl ketone, researchers can efficiently access this crucial β-ketoester. The subsequent cyclocondensation with guanidine provides a reliable route to the target pyrimidinol. This guide has outlined a detailed and practical pathway, grounded in established chemical principles, to empower scientists in the synthesis of this valuable building block for drug discovery and development. Adherence to the described protocols and safety precautions will ensure a successful and safe synthetic campaign.
References
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- Google Patents. CN113072434A - Method for preparing cyclopropyl methyl ketone by one-step method. [Link: https://patents.google.
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Authored by Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Role of the Cyclopropyl Group in Medicinal Chemistry
Abstract
The cyclopropyl group, a three-membered carbocycle, has emerged from a structural curiosity to a cornerstone of modern medicinal chemistry. Its unique combination of rigidity, electronic properties, and metabolic stability makes it a powerful tool for drug designers to overcome common challenges in lead optimization. This guide provides an in-depth exploration of the cyclopropyl moiety's multifaceted roles, from its fundamental physicochemical characteristics to its strategic application as a bioisostere and a modulator of pharmacokinetic profiles. Through detailed analysis, case studies of marketed drugs, and practical experimental protocols, we will illuminate the causality behind its frequent incorporation into successful therapeutic agents, offering researchers and drug development professionals a comprehensive resource for leveraging this "versatile player" in their own discovery programs.
The Fundamental Nature of a Privileged Scaffold: Physicochemical Properties
The prevalence of the cyclopropyl ring in medicinal chemistry is not accidental; it is a direct consequence of its unique and advantageous structural and electronic properties.[1] Appearing in over 60 marketed drugs and hundreds of patent applications annually, its utility is rooted in a strained, yet remarkably stable, architecture.[1]
Unique Structure and Bonding
The defining feature of the cyclopropane ring is its significant ring strain, a result of the compressed C-C-C bond angles of 60°, a stark deviation from the ideal 109.5° for sp³ hybridized carbons. This strain dictates its chemistry. The bonding is best described by the Coulson-Moffitt (bent bond) or Walsh orbital models, which both conclude that the C-C bonds have significant p-character.[2][3][4][5] This "pseudo-double bond" nature confers properties intermediate between alkanes and alkenes.
Key structural features include:
-
Short, Strong Bonds: The C-C bonds (approx. 1.51 Å) are shorter than those in typical alkanes, and the C-H bonds are also shorter and stronger.[3][4][5] This high C-H bond dissociation energy is a primary reason for its enhanced metabolic stability.[6]
Electronic Character and Conformational Rigidity
The cyclopropyl group is electron-donating through hyperconjugation, allowing it to effectively stabilize adjacent carbocations.[2] Concurrently, its rigid structure provides a predictable and constrained geometry. This rigidity is a powerful tool for medicinal chemists, as it can lock a flexible molecule into its bioactive conformation, thereby reducing the entropic penalty of binding to a biological target and increasing potency.[5][7]
The Cyclopropyl Group as a Master of Disguise: Bioisosterism
Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological effects. The cyclopropyl group is a versatile bioisostere, frequently used to replace other common functional groups to overcome liabilities while retaining or enhancing biological activity.[1][3][4]
-
Isopropyl/tert-Butyl Bioisostere: Replacing a metabolically vulnerable isopropyl or tert-butyl group with a cyclopropyl ring can block oxidative metabolism at that position, improving the drug's half-life.[1]
-
Alkene/Alkyne Bioisostere: It can mimic the rigid geometry of a double or triple bond without the associated chemical reactivity or potential for metabolic epoxidation.
-
Phenyl Ring Bioisostere: In certain contexts, a cyclopropyl group can serve as a non-aromatic surrogate for a phenyl ring, projecting substituents into similar spatial regions while improving physicochemical properties such as solubility and reducing potential for aromatic metabolism.[1][8]
Fine-Tuning Physicochemical Properties
The cyclopropyl group also allows for the fine-tuning of key physicochemical properties that govern a drug's behavior.
-
Basicity (pKa): The electron-withdrawing nature of the cyclopropyl ring can lower the pKa of an adjacent amine. This modification was used in the development of Risdiplam to reduce basicity, which in turn eliminated liabilities related to hERG channel inhibition and phospholipidosis. [6]* Lipophilicity (LogP): It increases lipophilicity, but often to a lesser and more controlled extent than an isopropyl or phenyl group, allowing for optimization of the balance between potency and properties. This can lead to an improved Lipophilic Ligand Efficiency (LLE). [1]
Enhancing Potency and Selectivity
The rigid nature of the cyclopropyl group is a key asset for enhancing drug potency and selectivity. By locking a molecule into a specific three-dimensional arrangement, it pre-organizes the pharmacophore for optimal interaction with the target's binding site. [7] This conformational stabilization achieves two primary goals:
-
Increased Binding Affinity: It minimizes the entropic cost of binding, as the molecule does not need to "freeze" into its active shape upon entering the binding pocket. This often translates directly to a measurable increase in potency. [1][5]2. Improved Selectivity: By locking the molecule into a conformation that is preferred by the intended target but not by off-targets, selectivity can be dramatically improved, leading to a safer drug profile.
In one example, the introduction of a cyclopropyl group was shown to stabilize the bioactive conformation of a molecule by optimizing the torsion angle with a distal phenyl ring, resulting in a 50-fold increase in potency. [1]
Case Studies in Marketed Drugs
The successful application of the cyclopropyl group is evident across a wide range of therapeutic areas. These structures are key features in many drugs approved by the U.S. Food and Drug Administration. [9]
-
Paxlovid (Nirmatrelvir): A crucial antiviral for the treatment of COVID-19, it contains a bicyclic proline mimetic that features a cyclopropane ring. [9]* Hepatitis C Virus (HCV) Protease Inhibitors (e.g., Simeprevir, Grazoprevir): Many HCV protease inhibitors incorporate a cyclopropyl group as part of the P1 moiety, which is critical for binding in the S1 pocket of the enzyme and achieving high potency. [9][10]* Oncology Drugs (e.g., Cabozantinib, Lenvatinib): These kinase inhibitors utilize cyclopropyl groups to enhance binding affinity and modulate pharmacokinetic properties. [10][11]* HIV/AIDS Therapies: Cyclopropane-containing drugs are also used in the treatment of HIV/AIDS. [9]
Experimental Protocols for Evaluation
Assessing the impact of incorporating a cyclopropyl group requires robust experimental validation. Below are standardized protocols for evaluating key parameters.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines a compound's intrinsic clearance by measuring its rate of disappearance when incubated with HLM, which are rich in CYP enzymes.
Objective: To compare the metabolic stability of a parent compound versus its cyclopropyl-containing analogue.
Methodology:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of NADPH in buffer.
-
Prepare 1 mM stock solutions of the test compounds (parent and cyclopropyl analogue) and a positive control (e.g., Verapamil) in DMSO.
-
Thaw pooled HLM (20 mg/mL) on ice.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer (pH 7.4).
-
Add HLM to a final concentration of 0.5 mg/mL.
-
Spike the test compounds to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. For the T=0 min time point, add acetonitrile (quenching solution) before adding NADPH.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k. A longer half-life for the cyclopropyl analogue indicates improved metabolic stability.
-
Conclusion
The cyclopropyl group is far more than a simple saturated ring; it is a sophisticated chemical tool that provides medicinal chemists with a reliable method for enhancing potency, selectivity, and pharmacokinetic properties. [3]Its ability to act as a rigid scaffold, a bioisostere, and a metabolic shield has cemented its status as a privileged motif in drug design. [1]While its potential for bioactivation in the context of cyclopropylamines necessitates careful evaluation, a thorough understanding of its dual nature allows for its rational and highly effective deployment. As synthetic methodologies for its installation continue to advance, the "versatile player" will undoubtedly continue to feature prominently in the next generation of innovative therapeutics. [3][9]
References
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Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. Available at: [Link]
-
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. CHEMSPO. Available at: [Link]
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Cyclopropyl group - Wikipedia. Wikipedia. Available at: [Link]
-
Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. ACS Publications. Available at: [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Available at: [Link]
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New, simple and accessible method creates potency-increasing structure in drugs. Penn State University. Available at: [Link]
-
The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. PubMed. Available at: [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
-
Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Available at: [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Available at: [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]
-
Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Domainex. Available at: [Link]
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Methodological & Application
Synthesis Protocol for 2-Amino-6-cyclopropylpyrimidin-4-ol: A Detailed Guide for Medicinal Chemistry and Drug Discovery
Introduction: The Significance of Aminopyrimidines in Modern Drug Development
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in approved therapeutics and clinical candidates underscores the importance of efficient and robust synthetic routes to novel analogs. Molecules incorporating this heterocyclic system exhibit a wide range of pharmacological activities, including but not limited to, kinase inhibition, antimicrobial, and antiviral effects. The incorporation of a cyclopropyl group at the 6-position introduces a degree of conformational rigidity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Amino-6-cyclopropylpyrimidin-4-ol, a valuable building block for the development of new chemical entities.
This guide is structured to provide not just a step-by-step methodology but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis. We will detail a two-step synthetic sequence, beginning with the preparation of the key intermediate, ethyl 3-cyclopropyl-3-oxopropanoate, followed by its cyclocondensation with guanidine to yield the target compound.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a well-established cyclocondensation reaction. The overall transformation is depicted below:
Caption: Experimental workflow for the synthesis of ethyl 3-cyclopropyl-3-oxopropanoate.
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add monoethyl malonate potassium salt (17.0 g, 0.10 mol) and anhydrous tetrahydrofuran (100 mL).
-
To the resulting suspension, add triethylamine (34.7 mL, 0.25 mol) followed by anhydrous magnesium chloride (14.3 g, 0.15 mol).
-
Heat the mixture to 40 °C and stir for 20 hours.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of cyclopropanecarbonyl chloride (10.4 g, 0.10 mol) in anhydrous tetrahydrofuran (100 mL) via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 3-cyclopropyl-3-oxopropanoate as a colorless oil. The product is typically used in the next step without further purification. [1]
Part 2: Synthesis of this compound
The final step involves the cyclocondensation of the prepared β-ketoester with guanidine hydrochloride in the presence of a strong base, sodium ethoxide. This reaction proceeds via a well-established mechanism to form the stable pyrimidine ring.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier (Example) |
| Ethyl 3-cyclopropyl-3-oxopropanoate | C8H12O3 | 156.18 | 15.6 g (0.10 mol) | - | Synthesized above |
| Guanidine hydrochloride | CH6ClN3 | 95.53 | 10.5 g (0.11 mol) | ≥99% | Sigma-Aldrich |
| Sodium metal | Na | 22.99 | 2.53 g (0.11 mol) | ≥99% | Sigma-Aldrich |
| Absolute ethanol | C2H5OH | 46.07 | 200 mL | ≥99.8% | Sigma-Aldrich |
| Glacial acetic acid | C2H4O2 | 60.05 | As needed | ≥99.7% | Fisher Scientific |
| Deionized water | H2O | 18.02 | As needed | - | - |
Experimental Protocol
Caption: Experimental workflow for the synthesis of this compound.
-
In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal (2.53 g, 0.11 mol) in small pieces to absolute ethanol (150 mL) under a nitrogen atmosphere. Caution: This reaction is exothermic and generates hydrogen gas.
-
Once all the sodium has reacted, add guanidine hydrochloride (10.5 g, 0.11 mol) to the sodium ethoxide solution and stir for 15 minutes.
-
To this mixture, add ethyl 3-cyclopropyl-3-oxopropanoate (15.6 g, 0.10 mol) dropwise.
-
Heat the reaction mixture to reflux and maintain for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of glacial acetic acid until a pH of approximately 7 is reached. A white precipitate will form.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water (2 x 50 mL) followed by cold ethanol (2 x 30 mL).
-
Dry the solid under vacuum at 60 °C to a constant weight to yield this compound as a white to off-white solid.
Characterization and Data
The structure and purity of the synthesized this compound should be confirmed by a suite of analytical techniques. Below are the expected analytical data based on the structure and data from analogous compounds.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C7H9N3O |
| Molecular Weight | 151.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >250 °C (with decomposition) |
| Solubility | Sparingly soluble in water and common organic solvents, soluble in DMSO and acidic aqueous solutions. |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
10.5-11.5 (br s, 1H, OH/NH tautomer)
-
6.5-7.0 (br s, 2H, -NH₂)
-
5.5-5.7 (s, 1H, pyrimidine C5-H)
-
1.5-1.7 (m, 1H, cyclopropyl CH)
-
0.8-1.0 (m, 2H, cyclopropyl CH₂)
-
0.6-0.8 (m, 2H, cyclopropyl CH₂)
Rationale for Prediction: The chemical shifts are estimated based on data for 2-amino-6-methylpyrimidin-4-ol and the known shielding effects of a cyclopropyl group. [2][3][4]The broad singlets for the NH₂ and OH/NH protons are characteristic of aminopyrimidinols and are due to tautomerism and exchange with residual water in the solvent. The pyrimidine C5-H proton is expected to be a singlet in the aromatic region. The cyclopropyl protons will appear as complex multiplets in the upfield region, a characteristic feature of this strained ring system. [3][4][5]
-
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
165-170 (C4-OH)
-
160-165 (C6)
-
155-160 (C2)
-
95-100 (C5)
-
10-15 (cyclopropyl CH)
-
5-10 (cyclopropyl CH₂)
Rationale for Prediction: The chemical shifts for the pyrimidine ring carbons are predicted based on values for similar substituted pyrimidines. [6][7]The C4 and C2 carbons are expected to be the most downfield due to their attachment to heteroatoms. The cyclopropyl carbons are expected at high field, with the methine carbon being slightly more downfield than the methylene carbons. [7]
-
-
FT-IR (KBr, cm⁻¹):
-
3400-3100 (N-H and O-H stretching, broad)
-
3080-3000 (C-H stretching, cyclopropyl and aromatic)
-
1650-1680 (C=O stretching, pyrimidinone tautomer)
-
1580-1620 (C=N and C=C stretching, pyrimidine ring)
-
1450-1500 (N-H bending)
Rationale for Prediction: The broad absorption in the high-frequency region is characteristic of the N-H and O-H stretching vibrations of the amino and hydroxyl groups, involved in hydrogen bonding. [8][9]The strong band around 1660 cm⁻¹ is indicative of the carbonyl group in the pyrimidinone tautomer. The pyrimidine ring vibrations will give rise to several bands in the 1620-1580 cm⁻¹ region. [8]
-
-
Mass Spectrometry (ESI+):
-
m/z: 152.08 [M+H]⁺
Rationale for Prediction: In positive ion electrospray ionization, the molecule is expected to be protonated to give the [M+H]⁺ ion as the base peak. Fragmentation is likely to involve the loss of small neutral molecules from the pyrimidine ring. [10][11][12]
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling of Reagents:
-
Sodium metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and add to ethanol in small portions to control the exothermic reaction.
-
Triethylamine and Cyclopropanecarbonyl chloride: Corrosive and have pungent odors. Handle in a well-ventilated fume hood.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The two-step procedure is scalable and utilizes readily available starting materials. The provided characterization data, although predicted, serves as a robust guide for the verification of the final product. This synthetic methodology opens avenues for the exploration of novel cyclopropyl-substituted aminopyrimidines as potential therapeutic agents.
References
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Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Available at: [Link]
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Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Available at: [Link]
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Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. Available at: [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Cyclopropane H-1 proton NMR spectrum. Retrieved from [Link]
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NIST Chemistry WebBook. (n.d.). 2-Pyridineamine. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclopropane. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Claisen Condensation. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Amine Fragmentation. Retrieved from [Link]
- Taylor, R. (Ed.). (1995). Organocopper Reagents: A Practical Approach. Oxford University Press.
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ResearchGate. (n.d.). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]
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- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: A High-Efficiency Multi-component Approach to the Synthesis of 2-Amino-pyrimidin-4-ols
Introduction: The Strategic Importance of the 2-Amino-pyrimidin-4-ol Scaffold in Modern Drug Discovery
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] From anticancer and antimicrobial to anti-inflammatory and cardiovascular applications, the versatility of the pyrimidine scaffold is well-documented.[2][3] Within this privileged class of heterocycles, 2-amino-pyrimidin-4-ols and their derivatives have emerged as particularly significant pharmacophores. Their inherent ability to form multiple hydrogen bonds and engage in dipole-dipole interactions allows for potent and selective binding to a variety of biological targets.[2]
This application note provides a comprehensive guide to the efficient, one-pot, multi-component synthesis of 2-amino-pyrimidin-4-ols, leveraging the principles of the renowned Biginelli reaction.[4][5] This approach offers significant advantages over traditional multi-step syntheses, including reduced reaction times, higher yields, and a more favorable environmental profile, making it an ideal strategy for the rapid generation of compound libraries in drug discovery campaigns.[6]
The Underpinning Chemistry: A Mechanistic Insight into the Biginelli-type Reaction for 2-Amino-pyrimidin-4-ol Synthesis
The synthesis of the 2-amino-pyrimidin-4-ol core is elegantly achieved through a three-component condensation reaction involving a β-ketoester, an aldehyde, and guanidine. This acid-catalyzed reaction proceeds through a cascade of interconnected equilibria, culminating in the formation of the desired heterocyclic scaffold. A deep understanding of this mechanism is paramount for optimizing reaction conditions and troubleshooting potential challenges.
The reaction is believed to commence with the condensation of the aldehyde and guanidine to form an N-acyliminium ion intermediate. This electrophilic species then undergoes a nucleophilic attack from the enol form of the β-ketoester. Subsequent cyclization and dehydration steps lead to the final 2-amino-pyrimidin-4-ol product.
Figure 1: Proposed mechanism for the Biginelli-type reaction.
Experimental Protocols: A Step-by-Step Guide to the Synthesis of 2-Amino-6-methyl-pyrimidin-4-ol
This protocol details the synthesis of a representative 2-amino-pyrimidin-4-ol, 2-amino-6-methyl-pyrimidin-4-ol, via a one-pot, three-component reaction.[7]
Materials and Reagents:
-
Ethyl acetoacetate (Reagent Grade, ≥99%)
-
Acetaldehyde (Reagent Grade, ≥99%)
-
Guanidine hydrochloride (Reagent Grade, ≥99%)
-
Sodium ethoxide (Reagent Grade, ≥96%)
-
Ethanol (Anhydrous, 200 proof)
-
Hydrochloric acid (Concentrated, 37%)
-
Deionized water
Equipment:
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar and reflux condenser
-
Heating mantle with temperature control
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol (30 mL) with stirring. To this solution, add guanidine hydrochloride (1.0 equivalent). Stir the mixture at room temperature for 15 minutes to liberate the free guanidine base.
-
Addition of Reactants: To the stirred suspension, add ethyl acetoacetate (1.0 equivalent) followed by acetaldehyde (1.0 equivalent).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation. Acidify the mixture to pH 5-6 with concentrated hydrochloric acid.
-
Purification: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 15 mL) and then with cold ethanol (2 x 10 mL).
-
Drying: Dry the purified product under vacuum to a constant weight.
Characterization:
The identity and purity of the synthesized 2-amino-6-methyl-pyrimidin-4-ol can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be greater than 300 °C.[7]
Data Presentation: Substrate Scope and Yields
The versatility of this multi-component reaction allows for the synthesis of a diverse range of 2-amino-pyrimidin-4-ol derivatives by varying the aldehyde and β-ketoester starting materials. The following table summarizes the yields obtained for a selection of substrates under optimized, microwave-assisted conditions.[8]
| Entry | Aldehyde | β-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 2-Amino-6-methyl-4-phenyl-3,4-dihydropyrimidin-5-carboxylate | 91 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 2-Amino-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-5-carboxylate | 85 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 2-Amino-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-5-carboxylate | 88 |
| 4 | Thiophene-2-carbaldehyde | Ethyl acetoacetate | 2-Amino-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-5-carboxylate | 75 |
| 5 | Benzaldehyde | Acetylacetone | 5-Acetyl-2-amino-6-methyl-4-phenyl-3,4-dihydropyrimidine | 82 |
Workflow Visualization
The following diagram illustrates the streamlined workflow for the multi-component synthesis of 2-amino-pyrimidin-4-ols.
Figure 2: Experimental workflow for 2-amino-pyrimidin-4-ol synthesis.
Trustworthiness and Self-Validation
The protocol described herein is a self-validating system. The successful formation of the target 2-amino-pyrimidin-4-ol can be readily confirmed by its characteristic physical and spectral properties. The high melting point (>300 °C) is a preliminary indicator of the formation of the heterocyclic ring system.[7] Definitive structural confirmation is achieved through spectroscopic analysis. For instance, in the ¹H NMR spectrum of 2-amino-6-methyl-pyrimidin-4-ol, the appearance of a characteristic singlet for the methyl group and signals corresponding to the amino and pyrimidine ring protons, along with the disappearance of the signals from the starting materials, validates the successful synthesis.
Conclusion
This application note has detailed a robust and efficient multi-component strategy for the synthesis of 2-amino-pyrimidin-4-ols. The provided protocol, grounded in the well-established Biginelli reaction, offers a streamlined approach for accessing this medicinally important scaffold. The inherent advantages of this methodology, including operational simplicity, high yields, and adaptability to a range of substrates, make it an invaluable tool for researchers and scientists in the field of drug development.
References
- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents. (n.d.).
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. (n.d.). Retrieved January 23, 2026, from [Link]
-
Professor Dave Explains. (2021, December 30). Biginelli Reaction [Video]. YouTube. [Link]
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (n.d.).
-
Biginelli reaction for synthesis of 2-amino-4-arylpyrimidines. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Biginelli reaction - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Scheme 1. Three component reactions of aldehydes, amidine systems, and... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Gein, V. L., Zamaraeva, T. M., Gorgopina, E. V., & Dmitriev, M. V. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research, 14(4). [Link]
-
Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]
-
Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
The Crystal Structure of 2-Amino-4-Hydroxy-6- Methylpyrimidine-Trihydrate - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and Applications of 2-Aminopyrimidine Derivatives as Key Intermediates in Chemical Synthesis of Biomolecules | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
one-pot three-component condensation reaction of aldehyde, ethyl... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Recent Developments on Five-Component Reactions - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Application of guanidine and its salts in multicomponent reactions - TÜBİTAK Academic Journals. (n.d.). Retrieved January 23, 2026, from [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (n.d.). Retrieved January 23, 2026, from [Link]
- BRPI0409314A - 2-aminopyrimidine derivatives and their medical use - Google Patents. (n.d.).
-
Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives - Brieflands. (n.d.). Retrieved January 23, 2026, from [Link]
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Application Notes & Protocols for the Utilization of 2-Amino-6-cyclopropylpyrimidin-4-OL in Drug Design
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the versatile building block, 2-Amino-6-cyclopropylpyrimidin-4-OL. We will delve into its synthesis, physicochemical characteristics, and its pivotal role as a pharmacophore in modern drug design, with a particular focus on the development of targeted kinase inhibitors. This guide eschews a rigid template, instead offering an in-depth, field-proven perspective on leveraging this scaffold for accelerated drug discovery. Detailed, self-validating experimental protocols for synthesis, derivatization, and biological evaluation are provided, underpinned by a robust scientific rationale and supported by authoritative references.
Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to act as a bioisostere for the adenine base of ATP, enabling it to form key hydrogen bond interactions with the hinge region of many protein kinases.[3] This interaction is a cornerstone of competitive kinase inhibition, a therapeutic strategy that has revolutionized the treatment of various cancers and inflammatory diseases.
The subject of this guide, this compound, is a particularly valuable derivative. The incorporation of a cyclopropyl group at the 6-position offers several distinct advantages in drug design:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.
-
Potency and Lipophilic Efficiency: The rigid, three-dimensional nature of the cyclopropyl group can provide favorable interactions with hydrophobic pockets in the target protein, often leading to enhanced potency.
-
Conformational Rigidity: The constrained nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.
-
Improved Physicochemical Properties: The introduction of a cyclopropyl group can favorably modulate properties such as solubility and membrane permeability.
The 4-hydroxyl group (which exists in tautomeric equilibrium with the 4-oxo form) provides an additional point for hydrogen bonding or for further chemical modification to explore the surrounding solvent-exposed region of the target protein.
Synthesis and Physicochemical Properties
Proposed Synthesis of this compound
The proposed two-step synthesis is outlined below:
Step 1: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate (Ethyl Cyclopropylacetoacetate)
The key precursor is the β-ketoester, ethyl 3-cyclopropyl-3-oxopropanoate. This can be synthesized via a Claisen condensation reaction between ethyl acetate and ethyl cyclopropanecarboxylate.
-
Reaction:
-
Protocol:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add ethyl acetate (1.0 equivalent) at 0 °C.
-
Slowly add ethyl cyclopropanecarboxylate (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by vacuum distillation to yield ethyl 3-cyclopropyl-3-oxopropanoate.
-
Step 2: Condensation with Guanidine to form this compound
The synthesized β-ketoester is then cyclized with guanidine to form the desired pyrimidine ring.
-
Reaction:
-
Protocol:
-
Prepare a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol.
-
Add guanidine hydrochloride (1.1 equivalents) and stir for 30 minutes.
-
Add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equivalent) to the reaction mixture.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Filter the solid, wash with cold ethanol and water, and dry under vacuum to obtain this compound.
-
Physicochemical Properties (Predicted)
In the absence of experimental data, the physicochemical properties of this compound can be predicted using computational models. These predicted values provide a useful starting point for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₇H₉N₃O |
| Molecular Weight | 151.17 g/mol |
| XLogP3 | 0.2 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Tautomer Count | 2 |
Data predicted using computational tools. Experimental verification is recommended.
Application in Kinase Inhibitor Design: A Structure-Activity Relationship (SAR) Perspective
The 2-aminopyrimidine scaffold is a versatile template for developing inhibitors against a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Janus Kinases (JAKs).[5][6] The general binding mode involves the 2-amino group and one of the ring nitrogens forming hydrogen bonds with the kinase hinge region. The substituents at the 4- and 6-positions then project into the ATP binding pocket, where they can be modified to achieve potency and selectivity.
Caption: Workflow for derivatization at the 4-position.
Illustrative SAR Table (Hypothetical Data Based on Known Trends)
The following table illustrates a hypothetical SAR for a series of kinase inhibitors based on the this compound scaffold, targeting a generic kinase. The IC₅₀ values are representative of trends observed in the literature for similar 2-aminopyrimidine inhibitors.
| Compound ID | R Group at C4-position | Kinase IC₅₀ (nM) | Rationale for Modification |
| 1 | -OH | 5,000 | Parent Scaffold |
| 2 | -Cl | 2,500 | Intermediate for further synthesis |
| 3 | -NH-Ph | 800 | Introduction of a phenyl group to probe hydrophobic interactions. |
| 4 | -NH-(4-F-Ph) | 450 | Electron-withdrawing group to potentially alter electronics and binding. |
| 5 | -NH-(3-MeO-Ph) | 200 | Methoxy group can act as a hydrogen bond acceptor. |
| 6 | -O-Ph | 1,200 | Ether linkage to explore different vector space. |
| 7 | -NH-(4-morpholino-Ph) | 50 | Addition of a polar, soluble group to improve pharmacokinetics. |
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound in a drug discovery workflow.
Protocol 1: Synthesis of a 4-Anilino-2-aminopyrimidine Library
This protocol describes the synthesis of a small library of derivatives from the 4-chloro intermediate.
Materials:
-
2-Amino-4-chloro-6-cyclopropylpyrimidine
-
Various substituted anilines
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system)
Procedure:
-
To a solution of 2-Amino-4-chloro-6-cyclopropylpyrimidine (1.0 equivalent) in n-butanol, add the desired substituted aniline (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Heat the reaction mixture to 120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final products by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Self-Validation:
-
Controls: Run a reaction without the aniline to ensure no decomposition of the starting material. Run a reaction without DIPEA to confirm its necessity for the reaction.
-
Data Interpretation: Successful synthesis is confirmed by the disappearance of the starting material and the appearance of a new product with the expected mass and NMR spectrum.
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a fluorescence-based assay.
Materials:
-
Recombinant kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Fluorescence-based kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)
-
384-well microplates
-
Plate reader capable of detecting the appropriate fluorescence signal
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the kinase enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range. [7]5. Stop the reaction and develop the detection signal according to the manufacturer's protocol for the chosen assay kit.
-
Read the plate on a compatible plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation:
-
Controls: Include a known inhibitor of the target kinase as a positive control. Include a DMSO-only control.
-
Data Interpretation: A dose-dependent decrease in the kinase activity indicates inhibitory potential. The IC₅₀ value provides a quantitative measure of potency.
Protocol 3: Cell-Based Target Engagement Assay
This protocol describes a general method to assess whether the compound can inhibit the target kinase within a cellular context.
Materials:
-
Cancer cell line known to be dependent on the target kinase.
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Lysis buffer.
-
Antibodies for Western blotting: primary antibody against the phosphorylated form of a known downstream substrate of the target kinase, a primary antibody against the total protein of that substrate, and a secondary antibody.
-
Reagents and equipment for SDS-PAGE and Western blotting.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting to detect the levels of the phosphorylated substrate and the total substrate.
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Plot the normalized phosphorylation signal versus the compound concentration to determine the cellular IC₅₀.
Self-Validation:
-
Controls: Include a known, cell-permeable inhibitor of the target kinase as a positive control. Include a DMSO-only control.
-
Data Interpretation: A dose-dependent decrease in the phosphorylation of the downstream substrate indicates that the compound is engaging and inhibiting the target kinase in the cells.
Conclusion
This compound is a highly promising scaffold for the development of targeted therapeutics, particularly kinase inhibitors. Its unique combination of a proven kinase-binding element (the 2-aminopyrimidine core) with the favorable drug-like properties imparted by the cyclopropyl group makes it an attractive starting point for medicinal chemistry campaigns. The synthetic strategies and experimental protocols outlined in this guide provide a solid framework for researchers to unlock the full potential of this versatile building block in their drug discovery endeavors.
References
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Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules. [Link]
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Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. (n.d.). MDPI. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (n.d.). MDPI. [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
-
2-Amino-4,6-dimethoxypyrimidine. (n.d.). PubChem. [Link]
-
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
-
Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. (2021). PubMed. [Link]
-
Formation of γ-‐Keto Esters from β -Keto Esters via Zinc Carbenoid-‐Mediated Homologation. (2014). Organic Syntheses. [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. [Link]
-
Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. (n.d.). ResearchGate. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PubMed Central. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). PubMed. [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). ACS Publications. [Link]
-
New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation. (2023). Nature Communications. [Link]
-
Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. (2003). PubMed. [Link]
-
Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]
-
Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (n.d.). PubMed Central. [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One. [Link]
-
2-Amino-4-chloro-6-phenylpyrimidine. (n.d.). PubChem. [Link]
-
Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.). Acta Pharmaceutica Sinica B. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). National Institutes of Health. [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). National Institutes of Health. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (n.d.). ResearchGate. [Link]
-
Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (n.d.). ResearchGate. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. [Link]
-
A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. (n.d.). Journal of Medicinal Chemistry. [Link]
-
4-Cyclopropyl-6-methyl-2-pyrimidinamine. (n.d.). PubChem. [Link]
-
Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone. (n.d.). ResearchGate. [Link]
-
2-Amino-4,6-dichloropyrimidine. (n.d.). PubChem. [Link]
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Application Notes and Protocols: 2-Amino-6-cyclopropylpyrimidin-4-ol as a Versatile Building Block for Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the strategic use of 2-amino-6-cyclopropylpyrimidin-4-ol as a core scaffold in the development of kinase inhibitors. This document offers in-depth scientific insights, detailed synthetic protocols, and methodologies for the biological evaluation of compounds derived from this versatile building block, with a particular focus on the synthesis of an Aurora Kinase A inhibitor.
Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of the ATP-binding pocket of kinases.[2] The 2-aminopyrimidine moiety, in particular, offers a valuable platform for generating potent and selective kinase inhibitors. The cyclopropyl group at the 6-position of the pyrimidine ring can provide favorable interactions within the hydrophobic regions of the kinase active site, potentially enhancing potency and selectivity. This guide will explore the synthesis and application of this compound as a key starting material for the development of targeted cancer therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is crucial for reaction optimization and formulation development. The table below summarizes key computed and experimental properties of related aminopyrimidine derivatives to provide a predictive profile for this compound.
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C₇H₉N₃O | N/A |
| Molecular Weight | 151.17 g/mol | N/A |
| Appearance | Expected to be a solid | [3] |
| Melting Point | >250 °C (for 2-amino-4,6-dihydroxypyrimidine) | [4] |
| Solubility | Likely soluble in DMSO and polar protic solvents | [5] |
| pKa | Weakly acidic (due to the hydroxyl group) | [6] |
| LogP | ~0.5-1.0 (estimated) | [6] |
Synthetic Protocols: From Building Block to Potent Kinase Inhibitor
This section details a representative synthetic pathway for utilizing this compound to generate a potent Aurora Kinase A inhibitor. The described workflow is a multi-step process involving the initial synthesis of the core pyrimidine scaffold, its subsequent chlorination, and a final palladium-catalyzed cross-coupling reaction.
Part 1: Synthesis of the Core Building Block: this compound
The synthesis of the title building block can be achieved through a condensation reaction between a cyclopropyl-substituted β-ketoester and guanidine. This method is a well-established route for the formation of 2-aminopyrimidin-4-ol derivatives.
Reaction Scheme:
A representative condensation reaction.
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Glacial acetic acid
-
Deionized water
Protocol:
-
Preparation of Guanidine Free Base: In a flask, dissolve guanidine hydrochloride in anhydrous ethanol. In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol. Add the sodium ethoxide solution to the guanidine hydrochloride solution to precipitate sodium chloride and generate the guanidine free base in situ.
-
Condensation Reaction: To the ethanolic solution of guanidine, add ethyl 3-cyclopropyl-3-oxopropanoate.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in hot water and acidify with glacial acetic acid to precipitate the product.[4] Cool the solution to induce crystallization.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Part 2: Synthesis of the Key Intermediate: 2-Amino-4-chloro-6-cyclopropylpyrimidine
The hydroxyl group at the 4-position of the pyrimidine ring is a versatile handle for further functionalization. Chlorination of this position creates a reactive site for subsequent cross-coupling reactions.
Reaction Scheme:
Chlorination of the pyrimidin-4-ol.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
Ammonium hydroxide solution (25%)
-
Ethanol
Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend this compound in phosphorus oxychloride.[7]
-
Reflux: Heat the mixture to reflux until the reaction is complete, as monitored by TLC.[7]
-
Work-up: Carefully quench the reaction mixture by pouring it onto ice water.
-
Neutralization: Adjust the pH of the aqueous solution to 8 with a 25% ammonia solution to precipitate the product.[7]
-
Isolation and Purification: Filter the resulting suspension and wash the precipitate with water. Recrystallize the crude product from 50% ethanol to obtain pure 2-amino-4-chloro-6-cyclopropylpyrimidine.[7]
Part 3: Synthesis of a Representative Aurora Kinase A Inhibitor
The final step in this exemplary synthesis is a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 4-position of the pyrimidine ring. This reaction is a powerful tool for generating diverse libraries of kinase inhibitors.
Reaction Scheme:
Final diversification via Suzuki coupling.
Materials:
-
2-Amino-4-chloro-6-cyclopropylpyrimidine
-
Arylboronic acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Ethyl acetate
-
Brine
Protocol:
-
Reaction Setup: In a reaction vessel, combine 2-amino-4-chloro-6-cyclopropylpyrimidine, the arylboronic acid, and the base in a mixture of 1,4-dioxane and water.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen.
-
Catalyst Addition: Add the palladium catalyst to the degassed mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.
Application: Evaluation of Kinase Inhibitory Activity
The synthesized compounds can be evaluated for their inhibitory activity against a panel of kinases to determine their potency and selectivity. A common method for this is a biochemical kinase assay.
Protocol: In Vitro Aurora Kinase A Inhibition Assay (Luminescence-based)
This protocol describes a typical luminescence-based assay to determine the IC₅₀ value of a test compound against Aurora Kinase A. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human Aurora Kinase A
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the Aurora Kinase A enzyme.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol. This typically involves a two-step process of first depleting the remaining ATP and then converting the produced ADP back to ATP, which is then measured via a luciferase-luciferin reaction.[8]
-
Data Analysis: Measure the luminescence signal using a plate reader. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can be calculated by fitting the data to a dose-response curve.[9][10][11]
Representative Data:
The following table shows representative IC₅₀ values for a known pyrimidine-based Aurora Kinase A inhibitor, MK-5108, which shares structural similarities with compounds that can be synthesized from the title building block.
| Kinase | MK-5108 IC₅₀ (nM) |
| Aurora A | 0.064 |
| Aurora B | 14 |
| Aurora C | 12 |
Data from MedChemExpress and APExBIO[5][12]
Signaling Pathway and Mechanism of Action
Aurora Kinase A is a key regulator of mitosis, and its overexpression is implicated in various cancers.[13] Inhibitors targeting Aurora A can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.
Simplified Aurora A signaling pathway and the effect of its inhibition.
Aurora A is crucial for several mitotic events, including the maturation of centrosomes, the assembly of the bipolar spindle, and the proper segregation of chromosomes.[13] By inhibiting Aurora A, compounds derived from this compound can disrupt these processes, leading to mitotic arrest and ultimately, programmed cell death (apoptosis) in rapidly dividing cancer cells.[6]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potent kinase inhibitors. Its strategic use allows for the efficient construction of diverse chemical libraries targeting key oncogenic kinases such as Aurora Kinase A. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this scaffold in the discovery and development of novel anticancer therapeutics.
References
- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google P
- US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google P
-
Aurora Kinase Signaling Pathway - Creative Diagnostics. (URL: [Link])
-
2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. (URL: [Link])
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC - NIH. (URL: [Link])
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
A crystal structure of the Aurora A/MK-5108 complex reveals unique... - ResearchGate. (URL: [Link])
-
Aurora kinases: Generators of spatial control during mitosis - Frontiers. (URL: [Link])
- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google P
-
A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed. (URL: [Link])
- US4929729A - Process for producing 2-amino-4,6-dichloropyrimidine - Google P
-
5EW9: Crystal Structure of Aurora A Kinase Domain Bound to MK-5108 - RCSB PDB. (URL: [Link])
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (URL: [Link])
-
Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed. (URL: [Link])
-
Aurora A kinase (AURKA) in normal and pathological cell division - PMC - PubMed Central. (URL: [Link])
-
(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. (URL: [Link])
-
Synthesis of Production of 2-amino-4-cyclopropyl-6-methylpyrimidine (intermediate). (URL: [Link])
- CN110627729B - 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof - Google P
-
Phase I/II Study of the Aurora Kinase A Inhibitor Alisertib and Pembrolizumab in Refractory, Rb-Deficient Head and Neck Squamous Cell Carcinomas - PubMed. (URL: [Link])
-
IC50 - Wikipedia. (URL: [Link])
-
Aurora kinases promote mitotic progression and asymmetric cell division through activation of Polo kinase | bioRxiv. (URL: [Link])
-
Abstract 3252: Potent Aurora kinase inhibitors based on a pyrimidine scaffold: Synthesis, SAR and X-ray crystallography studies - AACR Journals. (URL: [Link])
-
Aurora Kinase A Drives The Evolution of Resistance to Third Generation EGFR.. - YouTube. (URL: [Link])
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - NIH. (URL: [Link])
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC - NIH. (URL: [Link])
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. (URL: [Link])
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])
-
A, IC50 values for inhibition of cell proliferation after treatment... - ResearchGate. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 3. rcsb.org [rcsb.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. apexbt.com [apexbt.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-6-cyclopropylpyrimidin-4-OL
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Amino-6-cyclopropylpyrimidin-4-OL. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this important heterocyclic scaffold. Our goal is to provide practical, experience-driven insights to help you navigate common challenges, troubleshoot side reactions, and optimize your synthetic route.
Overview of the Core Synthesis
The most prevalent and reliable method for synthesizing this compound is the condensation reaction between a cyclopropyl-substituted β-ketoester (e.g., ethyl 3-cyclopropyl-3-oxopropanoate) and guanidine. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
The fundamental transformation is a classic pyrimidine synthesis that involves the formation of two new C-N bonds to construct the heterocyclic ring. While robust, this reaction is sensitive to several parameters that can lead to the formation of undesired side products and impact overall yield and purity.
Figure 1: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My reaction has a very low yield, and TLC analysis shows a significant amount of unreacted β-ketoester. What's going wrong?
A1: Low conversion is a frequent issue that typically points to problems with the reagents or reaction conditions. The nucleophilicity of guanidine and the effectiveness of the base are critical.
Probable Causes & Solutions:
-
Inactive or Insufficient Base: The base (e.g., sodium ethoxide) is crucial for deprotonating the guanidine, making it a more potent nucleophile.
-
Causality: Sodium ethoxide can degrade upon exposure to atmospheric moisture. If the base is old or has been improperly stored, its effective concentration will be lower than expected, leading to incomplete reaction.
-
Solution: Use freshly prepared sodium ethoxide or a newly opened bottle of a commercial solution. Ensure you are using a sufficient stoichiometric amount (typically at least 1.0-1.2 equivalents relative to the ketoester).
-
-
Poor Quality Guanidine: Guanidine and its salts (like guanidine hydrochloride or carbonate) can be hygroscopic.[1]
-
Causality: Water in the reaction mixture can hydrolyze the β-ketoester starting material and consume the base, effectively stalling the reaction.
-
Solution: Use high-purity, anhydrous guanidine. If using a salt like guanidine hydrochloride, ensure it is thoroughly dried in a vacuum oven before use. When using a salt, an additional equivalent of base is required to neutralize the salt before it can act as a nucleophile.
-
-
Sub-optimal Temperature: The reaction may be too cold.
-
Causality: While higher temperatures can promote side reactions, an insufficient temperature will result in a very slow reaction rate.
-
Solution: Monitor the reaction by TLC. If you see no significant product formation after several hours at room temperature, consider gently heating the reaction to reflux in ethanol (around 78°C).
-
Q2: I've isolated my product, but the NMR spectrum shows multiple unexpected peaks. What are the likely side products?
A2: The presence of multiple impurities suggests that side reactions are competing with the desired cyclization. The nature of these impurities can be diagnosed by their characteristic analytical signatures. The Pinner synthesis of pyrimidines, a related method, is known for side reactions like self-condensation of the dicarbonyl compound and hydrolysis of the amidine (guanidine in this case).[1]
Figure 2: Competing reaction pathways in the synthesis.
Common Impurities and Their Identification:
| Impurity Name | Probable Cause | Key Analytical Signature (¹H NMR) | Recommended Action |
| Ethyl 3-cyclopropyl-3-oxopropanoate | Incomplete reaction | Signals for ethyl group (~1.3 ppm triplet, ~4.2 ppm quartet), methylene (~3.5 ppm singlet), cyclopropyl protons. | Optimize reaction time, temperature, or base stoichiometry. |
| 3-Cyclopropyl-3-oxopropanoic Acid | Hydrolysis of the starting ketoester | Absence of ethyl signals, potentially a broad acid proton peak (>10 ppm). Soluble in aqueous base. | Ensure anhydrous conditions. Use freshly opened solvents and dry reagents. |
| Self-Condensation Product | High temperature; incorrect base stoichiometry | Complex aromatic or highly conjugated system signals. Often highly colored. | Lower the reaction temperature. Ensure slow, controlled addition of reagents. |
| Acyclic Guanidine Adduct | Insufficient heat/time for cyclization | Flexible acyclic structure, may show broader peaks. May revert to starting materials on workup. | Increase reaction temperature to reflux or prolong reaction time to drive the final dehydrative cyclization. |
Q3: The reaction mixture turned dark brown/black upon heating. Is this normal?
A3: Significant color change, especially to dark brown or black, is generally an indication of decomposition or polymerization side reactions. While some pyrimidine syntheses may result in a yellow or light orange solution, a dark, tar-like appearance is problematic.
Probable Causes & Solutions:
-
Excessive Heat: Overheating can cause the starting materials, particularly the β-ketoester, to decompose or polymerize.
-
Causality: The methylene group of the β-ketoester is acidic and can participate in various undesired condensation reactions at high temperatures.
-
Solution: Maintain a controlled temperature. Use an oil bath with a thermostat rather than a heating mantle. For most applications, refluxing in ethanol (78°C) is sufficient. Avoid aggressive, high-temperature heating.
-
-
Air Oxidation: The reaction may be sensitive to oxygen at elevated temperatures.
-
Causality: Anionic intermediates can be susceptible to oxidation, leading to complex, colored byproducts.
-
Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is especially important if you are performing the reaction on a large scale or for an extended period.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like potassium carbonate or triethylamine?
A1: While other bases can be used, their effectiveness varies. Strong, non-nucleophilic bases are preferred.
-
Sodium Ethoxide (NaOEt) / Sodium Methoxide (NaOMe): These are ideal as they are strong bases that generate the corresponding alcohol as a byproduct, which is typically the reaction solvent.
-
Potassium Carbonate (K₂CO₃): This is a weaker, heterogeneous base. It may work but will likely require higher temperatures and longer reaction times, and its low solubility can be an issue.
-
Triethylamine (TEA): Generally not strong enough to efficiently deprotonate guanidine for this reaction. It is more suitable as an acid scavenger.
Q2: How do I best purify the final product?
A2: this compound is a crystalline solid with limited solubility in many common organic solvents.
-
Primary Method: Recrystallization. The most effective method is recrystallization from a polar solvent.
-
Protocol: After an acidic workup to neutralize the base and precipitate the crude product, it can be dissolved in a minimal amount of hot solvent (e.g., water, ethanol, or a water/ethanol mixture) and allowed to cool slowly. The tautomeric equilibrium between the -OL and -ONE forms can influence solubility.
-
-
Acid/Base Wash: If the product is contaminated with unreacted ketoester, washing the crude solid with a non-polar solvent like diethyl ether or hexanes can help remove it.
Q3: Is it necessary to run this reaction under an inert atmosphere?
A3: For small-scale lab syntheses (< 5g), it is often not strictly necessary but is always good practice. For larger-scale reactions or if you are experiencing issues with color formation, switching to an inert atmosphere is a highly recommended troubleshooting step to prevent oxidative side reactions.
Key Experimental Protocols
Protocol 1: General Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add absolute ethanol (e.g., 50 mL for a 10 mmol scale reaction).
-
Base Addition: Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, add a commercial solution of sodium ethoxide in ethanol.
-
Guanidine Addition: Add guanidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir for 20-30 minutes. A precipitate of NaCl may form.
-
Ketoester Addition: Add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using TLC (e.g., using a 10% Methanol/Dichloromethane eluent). The reaction is typically complete in 4-8 hours.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Precipitation: Add water to the residue and acidify to pH ~6-7 using acetic acid or dilute HCl. The product should precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: Dry the crude solid and recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the pure product.
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare TLC Plate: Use a silica gel plate.
-
Spotting: Draw a baseline in pencil. Spot the starting ketoester, a co-spot (starting material + reaction mixture), and the reaction mixture.
-
Elution: Develop the plate in an appropriate solvent system (e.g., 10% MeOH in DCM or 30% Ethyl Acetate in Hexanes).
-
Visualization: Visualize the plate under a UV lamp (254 nm). The product, being aromatic, should be UV active. The starting ketoester may also be visible.
-
Analysis: The reaction is complete when the spot corresponding to the starting ketoester has been completely consumed.
References
-
General Pyrimidine Synthesis Reviews. Organic Chemistry Portal. [Link]
-
Synthesis of 2-Amino-pyrimidines. Rasayan J. Chem. (2011). [Link]
-
Catalyzed Methods for Pyrimidine Synthesis. MDPI Molecules. (2023). [Link]
Sources
Technical Support Center: Purification of 2-Amino-6-cyclopropylpyrimidin-4-ol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Amino-6-cyclopropylpyrimidin-4-ol. Our goal is to provide field-proven insights and robust protocols to help you overcome common challenges in impurity removal, ensuring the highest possible purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My final product has a persistent yellow or brown discoloration, even after initial isolation. What is the likely cause and how can I remove it?
A1: This is a common issue often stemming from two sources:
-
Formation of Chromophoric Byproducts: Side reactions during synthesis, such as the self-condensation of starting materials or degradation at elevated temperatures, can produce highly colored, conjugated impurities.[1] These are often present in small quantities but have a strong colorimetric impact.
-
Oxidation: The aminopyrimidine core can be susceptible to minor oxidation, leading to colored degradation products.
Causality-Driven Solution: The key is to remove these polar, often colored, impurities.
-
Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon. During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (typically 1-2% w/w) of activated charcoal. Stir the hot solution for 5-15 minutes, then perform a hot filtration through a pad of celite to remove the carbon. The celite is crucial to prevent fine carbon particles from contaminating your final product.
-
Recrystallization: If the discoloration persists, a carefully chosen recrystallization solvent system can effectively separate the less soluble product from the more soluble colored impurities. See the detailed protocol below.
Q2: HPLC analysis of my purified product shows a small, persistent peak close to the main product peak. How can I resolve this?
A2: A closely eluting peak suggests the presence of a structurally similar impurity. This could be an isomer, a regioisomer from the initial synthesis, or a derivative with a minor modification (e.g., a hydroxylated or de-alkylated version).
Causality-Driven Solution:
-
Optimize Recrystallization: Experiment with different solvent systems. A mixture of solvents (e.g., Ethanol/Water, Dioxane/Water, or Isopropanol/Heptane) can alter the solubility properties of both your product and the impurity, potentially leading to better separation upon cooling.
-
Flash Column Chromatography: This is the most powerful technique for separating structurally similar compounds. The choice of eluent is critical. Start with a moderately polar system like Ethyl Acetate/Hexane and gradually increase the polarity. If separation is still poor, consider switching to a Dichloromethane/Methanol gradient. A step-by-step protocol is provided in this guide. High-performance liquid chromatography (HPLC) is the primary method for analyzing impurities in amino acid-related compounds.[2]
Q3: My yield drops significantly after recrystallization. What's going wrong?
A3: A major loss of yield during recrystallization is typically due to one of the following:
-
Incorrect Solvent Choice: The product may be too soluble in the chosen solvent, even at room temperature, causing a significant amount to remain in the mother liquor.
-
Using Too Much Solvent: Adding an excessive volume of solvent to dissolve the crude product will keep more of it in solution upon cooling.
-
Premature Crystallization: If the solution cools too quickly or crystallization occurs during the hot filtration step, product is lost.
Causality-Driven Solution:
-
Solvent Screening: Test the solubility of a small amount of your product in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot. Based on data from similar pyrimidine derivatives, polar protic solvents are a good starting point.[3][4]
-
Minimize Solvent Volume: When dissolving the crude product, add the hot solvent in small portions until the solid just dissolves. This ensures the solution is saturated.
-
Maintain Temperature: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before performing a hot filtration to prevent the product from crashing out of solution prematurely.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The impurities are largely dependent on the synthetic route. A common method involves the condensation of a guanidine salt with a cyclopropyl-substituted β-ketoester. Potential impurities include:
-
Unreacted Starting Materials: Guanidine and the β-ketoester.
-
Side-Reaction Products: Self-condensation of the β-ketoester can occur.[1][5]
-
Incomplete Cyclization: Open-chain intermediates that have not fully formed the pyrimidine ring.[5]
-
Regioisomers: Depending on the specificity of the cyclization, isomeric pyrimidines could form.
Diagram: Classification of Potential Impurities
Caption: Sources of impurities in pyrimidine synthesis.
Q2: What is the best general-purpose solvent for recrystallizing this compound?
A2: While the ideal solvent must be determined empirically, a good starting point is a polar protic solvent system. Based on the structure (containing hydrogen bond donors and acceptors) and data from related aminopyrimidines, an Ethanol/Water mixture is often effective.[3][6] The compound is typically dissolved in hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid (the cloud point). A few drops of hot ethanol are then added to redissolve the solid, and the solution is allowed to cool slowly, which should yield high-purity crystals.
Q3: When should I choose column chromatography over recrystallization?
A3: The choice depends on the nature of the impurities and the scale of your synthesis.
-
Choose Recrystallization when:
-
You are working on a larger scale (multi-gram).
-
The impurities have significantly different solubility profiles from your product.
-
You need a faster, more cost-effective method.
-
-
Choose Column Chromatography when:
-
Recrystallization fails to remove impurities, especially those that are structurally very similar to the product.
-
You are working on a smaller scale (milligram to gram).
-
You need the absolute highest purity, and yield is a secondary concern.
-
Diagram: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification method.
Data Presentation
Table 1: Qualitative Solubility Profile
The following table provides an expected qualitative solubility profile for this compound based on its structure and data from analogous compounds.[3][4][6] This should be used as a starting point for experimental solvent screening.
| Solvent Class | Solvent Example | Expected Solubility at 25°C | Expected Solubility at 78°C (B.P.) | Notes |
| Polar Protic | Water | Sparingly Soluble | Slightly Soluble | Good anti-solvent when used with more soluble alcohols. |
| Ethanol | Slightly Soluble | Soluble | Excellent candidate for single-solvent or co-solvent recrystallization. | |
| Methanol | Soluble | Very Soluble | May be too good a solvent, leading to poor recovery. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | Very Soluble | Useful for NMR or reaction, but difficult to remove. |
| N,N-Dimethylformamide (DMF) | Very Soluble | Very Soluble | Similar to DMSO; not ideal for purification. | |
| Acetone | Slightly Soluble | Soluble | Potential recrystallization solvent. | |
| Ester | Ethyl Acetate | Sparingly Soluble | Slightly to Moderately Soluble | Useful as a mobile phase component in chromatography. |
| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | Slightly Soluble | Useful as a mobile phase component in chromatography. |
| Non-Polar | Hexane / Heptane | Insoluble | Insoluble | Good anti-solvent or for precipitating the product from other solvents. |
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water System
This protocol is a self-validating system. Analysis of the initial crude material, the final product, and the mother liquor allows for a complete understanding of the purification efficiency.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to fully dissolve the solid at reflux temperature.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present or if activated carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot and stirring, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).
-
Re-solubilization: Add a few drops of hot ethanol to the cloudy mixture until it becomes a clear solution again.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethanol/water, followed by a wash with cold water.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Validation: Analyze the purity of the dried product via HPLC or TLC. For mass balance and efficiency assessment, concentrate the mother liquor and analyze it as well to see which impurities were removed.
Protocol 2: Flash Column Chromatography
This protocol is designed to separate the target compound from closely related impurities.
-
Sample Preparation: Dissolve a small amount of the crude product in a minimal volume of dichloromethane with a few drops of methanol. Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator. This creates a "dry load," which allows for better band resolution on the column.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 98:2 Hexane/Ethyl Acetate). Ensure the silica bed is compact and level.
-
Loading: Carefully add the dry-loaded sample to the top of the silica bed. Add a thin layer of sand on top to prevent disturbance.
-
Elution: Begin eluting the column with the starting eluent. Collect fractions and monitor the elution by TLC. Gradually increase the polarity of the mobile phase (e.g., move from 2% Ethyl Acetate to 5%, 10%, etc., or switch to a Dichloromethane/Methanol system) to elute your target compound.
-
Fraction Analysis: Combine the pure fractions as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Drying & Validation: Dry the resulting solid under high vacuum and confirm its purity by HPLC and NMR analysis.[7]
References
- Google Patents.Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- Google Patents.Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
- Google Patents.Method for producing 2-amino-6-cyclopropylamino-9h.
- Google Patents.Synthesis method of 2-amino-4, 6-dimethylpyridine.
- Google Patents.The synthetic method of 2-amino-6-chloropurine.
- MDPI.Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- National Center for Biotechnology Information (PMC).Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies.
- ResearchGate.
- PubMed Central.Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.
- Royal Society of Chemistry.
- National Institutes of Health (NIH).
- BenchChem.Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem.overcoming side reactions in pyrimidine synthesis.
- ResearchGate.
- SIELC Technologies.HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- Organic Chemistry Portal.Pyrimidine synthesis.
- BenchChem.Technical Guide: Solubility Profile of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- ResearchGate.
- ResearchGate.Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting 2-Amino-6-cyclopropylpyrimidin-4-OL NMR peak assignment
Technical Support Center: NMR Peak Assignment
Topic: Troubleshooting 2-Amino-6-cyclopropylpyrimidin-4-OL NMR Peak Assignment Document ID: TSC-NMR-2AC4OL-001 Prepared by: Gemini, Senior Application Scientist
Guide Overview
This technical guide provides a comprehensive troubleshooting framework for the Nuclear Magnetic Resonance (NMR) peak assignment of this compound. Researchers often encounter challenges with this molecule due to its potential for tautomerism and the complex interplay of its functional groups. This document moves from common initial hurdles to advanced spectroscopic strategies, providing not just procedural steps but the underlying chemical logic to ensure accurate and confident structural elucidation.
Part 1: Initial Analysis & Common Troubleshooting Questions
Q1: My ¹H NMR spectrum seems overly complex or shows unexpected peaks. What is the most likely cause?
The primary source of complexity in the NMR spectrum of this compound is keto-enol tautomerism . While named a "-4-OL", the molecule overwhelmingly exists in its more stable keto form (a pyrimidin-4-one) due to the stability of the resulting amide system. This equilibrium can be influenced by solvent, temperature, and pH.
You are likely observing the dominant 2-Amino-6-cyclopropyl-3H-pyrimidin-4-one tautomer. The key is to stop thinking of it as a simple aromatic alcohol and start analyzing it as a substituted lactam, which contains an N-H proton.
Caption: Figure 1. Keto-enol tautomerism of the title compound.
Q2: I'm having trouble locating the exchangeable protons (-NH₂, -OH, N-H). Why are they missing or appearing as very broad signals?
This is a classic issue related to the choice of NMR solvent and sample conditions.
-
Causality: Protons attached to heteroatoms (O, N) are acidic and can exchange with deuterium atoms in deuterated solvents, or with each other. This exchange process can happen on a timescale that leads to signal broadening or complete disappearance.
-
Solvent Choice:
-
CDCl₃/CD₂Cl₂: These are non-polar aprotic solvents. Exchangeable protons often appear as broad, rolling signals that are difficult to integrate and may not couple to adjacent nuclei.
-
DMSO-d₆: This is the recommended solvent. Its ability to form strong hydrogen bonds slows down the exchange rate of N-H and O-H protons, resulting in sharper, more observable signals.[1] You should expect to see distinct signals for the amino (-NH₂) and the ring N-H protons in DMSO-d₆.
-
D₂O: Adding a drop of D₂O to your sample (a "D₂O shake") is a definitive test. The signals corresponding to -NH₂, N-H, and any residual -OH will disappear as the protons are replaced by non-NMR-active deuterium. This is a crucial step for confirming their assignment.
-
Q3: The cyclopropyl protons are in an unusual region or have complex splitting. Is this expected?
Yes, this is expected. The cyclopropyl group is a three-membered ring with unique electronic properties.[2]
-
Shielding: The protons of the cyclopropyl group are typically found in a highly shielded (upfield) region of the ¹H NMR spectrum, often between 0.5 and 1.5 ppm.
-
Anisotropy: When attached to an aromatic or pseudo-aromatic ring like pyrimidine, the ring current can cause additional shielding or deshielding effects, shifting these protons from their typical alkane positions.[3]
-
Splitting Patterns: The cyclopropyl protons form a complex spin system. The methine proton (-CH) will be coupled to the four methylene protons (-CH₂). Because the methylene protons are diastereotopic (they are in different chemical environments relative to the chiral plane of the pyrimidine ring), they will have different chemical shifts and will couple to each other (geminal coupling) and to the methine proton (vicinal coupling). This results in complex multiplets, not simple triplets or quartets.
Part 2: A Validated Workflow for Complete NMR Assignment
For an unambiguous assignment, a combination of 1D and 2D NMR experiments is essential. Following this workflow provides a self-validating system where correlations from different experiments must converge on a single structural solution.
Caption: Figure 2. Recommended workflow for NMR assignment.
Expected Chemical Shift & Correlation Data
The following table summarizes the expected chemical shift ranges in DMSO-d₆ and the key 2D NMR correlations needed for assignment.
| Group | Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (from Proton) |
| Pyrimidinone | N3-H | 10.5 - 12.0 (broad s) | - | C2, C4, C5 |
| Amino | -NH₂ | 6.5 - 7.5 (broad s) | - | C2 |
| Pyrimidinone | H5 | 5.8 - 6.5 (s) | 95 - 105 | C4, C6, C2 |
| Cyclopropyl | -CH- | 1.8 - 2.5 (m) | 15 - 25 | C6, Cyclopropyl CH₂ |
| Cyclopropyl | -CH₂- | 0.6 - 1.2 (two m) | 8 - 15 | C6, Cyclopropyl CH |
| Pyrimidinone | C2 | - | 158 - 165 | H5, N3-H, -NH₂ |
| Pyrimidinone | C4 (C=O) | - | 165 - 175 | H5, N3-H |
| Pyrimidinone | C6 | - | 160 - 170 | H5, Cyclopropyl CH, Cyclopropyl CH₂ |
Q4: How do I use 2D NMR to solve the structure piece-by-piece?
Step 1: The Anchors (¹H, ¹³C, and HSQC) First, acquire standard ¹H and ¹³C spectra. Count the signals to ensure you see all expected protons and carbons. Then, run a Heteronuclear Single Quantum Coherence (HSQC) experiment.[4] This experiment creates a correlation spot for every proton that is directly bonded to a carbon.
-
You will see a spot connecting the H5 signal to the C5 carbon.
-
You will see a spot connecting the cyclopropyl -CH proton to its carbon.
-
You will see spots connecting the cyclopropyl -CH₂ protons to their carbon.
Step 2: Building the Skeleton (HMBC) The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool here. It shows correlations between protons and carbons that are 2 or 3 bonds away.[5]
-
Start with the Pyrimidine H5 Proton: This is a singlet and is easy to identify. Look at its HMBC correlations. You should see cross-peaks to:
-
C4 (C=O): A quaternary carbon around 170 ppm.
-
C6: A quaternary carbon around 165 ppm.
-
C2: A quaternary carbon around 160 ppm. This definitively places H5 between C4 and C6 on the pyrimidine ring.
-
-
Use the Cyclopropyl Protons: Find the HMBC correlations from the upfield cyclopropyl protons.
-
The methine (-CH) and methylene (-CH₂) protons should all show a correlation to C6 . This confirms the cyclopropyl group is attached at the C6 position.
-
-
Confirm with Exchangeable Protons:
-
The broad singlet for the -NH₂ group should show a strong correlation to C2 , confirming its position.
-
The downfield N3-H proton is crucial for confirming the tautomer. It should show correlations to C2 , C4 , and C5 , locking in the 3H-pyrimidin-4-one structure.
-
Step 3: Confirming the Sub-Structure (COSY - Optional but Recommended) A Correlation Spectroscopy (COSY) experiment shows which protons are coupled to each other (typically through 3 bonds). For this molecule, its main use is to confirm the cyclopropyl spin system. You will see a cross-peak between the methine (-CH) proton and both sets of methylene (-CH₂) protons, confirming they are part of the same substituent.
Part 3: Advanced Troubleshooting & Protocols
FAQ: What if I suspect a mixture of tautomers is present?
While unlikely to be a major component, the presence of other tautomers can occur.
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help. If you have a mixture in equilibrium, changing the temperature may alter the ratio of the two forms, causing peaks for the minor tautomer to grow or shrink.
-
2D EXSY/NOESY: An Exchange Spectroscopy (or NOESY) experiment can show chemical exchange between sites. If two distinct N-H signals (e.g., from a 1H-keto and a 3H-keto tautomer) are exchanging, you would see cross-peaks between them.
-
¹H-¹⁵N HMBC: This is the definitive experiment for identifying tautomers in solution.[6] It shows a 2-bond correlation between a proton and a nitrogen atom. The pyrimidine N-H proton will show a correlation to the nitrogen it is attached to (N3), while the -NH₂ protons will correlate to the exocyclic nitrogen. This can distinguish between N1-H and N3-H tautomers unambiguously.
Protocol 1: Standard NMR Sample Preparation (DMSO-d₆)
-
Weigh Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add Solvent: Using a clean pipette, add approximately 0.6 mL of high-purity DMSO-d₆.
-
Dissolve: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief, gentle warming in a water bath may be necessary if solubility is low.
-
Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a new NMR tube.
-
Acquire Data: Place the sample in the NMR spectrometer and proceed with data acquisition.
Protocol 2: D₂O Exchange Experiment
-
Acquire Initial ¹H Spectrum: Following Protocol 1, acquire a standard ¹H NMR spectrum of your sample in DMSO-d₆. Clearly identify and label all potential exchangeable proton signals (-NH₂, N-H).
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (approx. 20-30 µL) of deuterium oxide (D₂O) to the sample.
-
Mix: Re-cap the tube and invert it gently 5-10 times to ensure thorough mixing.
-
Re-acquire Spectrum: Place the sample back into the spectrometer and immediately re-acquire the ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the "before" and "after" spectra. The signals corresponding to the -NH₂ and N-H protons should have significantly diminished or disappeared entirely. A new, broad peak for HOD will appear, typically between 3.0-4.0 ppm in DMSO-d₆.
References
-
Shkurko, O. P., & Mamaev, V. P. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15, 1357–1360. [Link]
-
Mocanu, A., et al. (2013). Synthesis and structural characterization of new pyrrolo[1,2-c]pyrimidines and indolizines. Revue Roumaine de Chimie, 58(7-8), 625-632. [Link]
-
Benchekroun, M., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. Pharmaceuticals, 15(7), 882. [Link]
-
Abdel-Rahman, A. A. H., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors. RSC Advances, 12, 26867-26884. [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Ben Hassen, B., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(19), 6653. [Link]
-
Ghorab, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4936. [Link]
-
Fraser, M. G., et al. (2018). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C, 74(Pt 11), 1629–1635. [Link]
-
ResearchGate. (n.d.). J C,H correlations in the HMBC NMR spectrum of 7. ResearchGate. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. [Link]
-
Dudás, J., et al. (2004). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 2, 2593-2598. [Link]
-
ResearchGate. (n.d.). 1H-15N HMBC correlations in compounds 8c and 12b. ResearchGate. [Link]
-
Ayub, R., et al. (2017). Cyclopropyl Group: An Excited-State Aromaticity Indicator?. Chemistry, 23(55), 13684–13695. [Link]
-
Leah4sci. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]
-
LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. LibreTexts. [Link]
Sources
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopropyl Group: An Excited-State Aromaticity Indicator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting the Mass Spectrum of 2-Amino-6-cyclopropylpyrimidin-4-ol
Introduction
Welcome to the technical support guide for the mass spectrometric analysis of 2-Amino-6-cyclopropylpyrimidin-4-ol. This document is designed for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry to characterize this compound. Here, we provide in-depth, experience-based guidance in a question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to equip you with the necessary knowledge to confidently interpret your mass spectra and troubleshoot common issues.
Chemical Profile: this compound
Before delving into mass spectrum interpretation, a foundational understanding of the target molecule is crucial.
-
Structure:
-
The molecule consists of a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms.
-
It is substituted with an amino group (-NH2) at position 2, a cyclopropyl group at position 6, and a hydroxyl group (-OH) at position 4.
-
This compound exhibits keto-enol tautomerism, predominantly existing as 2-Amino-6-cyclopropyl-3H-pyrimidin-4-one.
-
-
Molecular Formula: C₇H₉N₃O
-
Monoisotopic Molecular Weight: 151.0746 g/mol
This information is fundamental for predicting the expected mass-to-charge ratio (m/z) of the molecular ion.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the expected m/z for the molecular ion of this compound in positive ion mode ESI-MS?
Answer:
In positive ion mode Electrospray Ionization (ESI), molecules are typically protonated. Therefore, you should look for the protonated molecule, denoted as [M+H]⁺.
-
Calculation:
-
Molecular Weight (M) = 151.0746 Da
-
Mass of Proton (H⁺) = 1.0073 Da
-
Expected m/z for [M+H]⁺ = 151.0746 + 1.0073 = 152.0819
-
Your primary goal during initial analysis is to locate this peak in your spectrum. Its presence confirms the successful ionization of your target compound.
Q2: I am seeing other prominent peaks apart from [M+H]⁺, such as m/z 174 and 190. What are these?
Answer:
These are likely adduct ions, which are common in ESI mass spectrometry. Adducts are formed when your target molecule associates with other ions present in the solvent or from contaminants.[1][2][3][4]
-
Common Adducts in Positive Ion Mode:
-
[M+Na]⁺ (Sodium Adduct): This is a very common adduct.
-
Expected m/z = 151.0746 (M) + 22.9892 (Na⁺) = 174.0638
-
-
[M+K]⁺ (Potassium Adduct): Also frequently observed.
-
Expected m/z = 151.0746 (M) + 38.9632 (K⁺) = 190.0378
-
-
[M+NH₄]⁺ (Ammonium Adduct): Common if ammonium salts are in the mobile phase.
-
Expected m/z = 151.0746 (M) + 18.0338 (NH₄⁺) = 169.1084
-
-
Troubleshooting Adduct Formation:
-
Causality: The formation of adducts is influenced by the concentration of corresponding salts in your sample, mobile phase, or on the surfaces of your LC-MS system. Glassware is a common source of sodium and potassium ions.
-
Mitigation:
-
Use high-purity, LC-MS grade solvents and additives.
-
Utilize polypropylene vials and solvent bottles instead of glass.
-
If adduct formation is excessive and suppresses the [M+H]⁺ signal, consider adding a small amount of a protonating agent like formic acid (0.1%) to the mobile phase to favor the formation of the protonated molecule.[5]
-
| Ion | Formula | Expected m/z | Common Source |
| Protonated Molecule | [C₇H₉N₃O + H]⁺ | 152.0819 | Target Analyte |
| Sodium Adduct | [C₇H₉N₃O + Na]⁺ | 174.0638 | Glassware, Solvents |
| Potassium Adduct | [C₇H₉N₃O + K]⁺ | 190.0378 | Glassware, Solvents |
| Ammonium Adduct | [C₇H₉N₃O + NH₄]⁺ | 169.1084 | Mobile Phase Additives |
Q3: What are the likely fragmentation patterns for this compound in MS/MS (Tandem Mass Spectrometry)?
Answer:
The fragmentation of pyrimidine derivatives is largely influenced by the nature and position of their substituents.[6][7][8][9] For this compound, fragmentation will likely involve the loss of neutral molecules from the substituent groups and cleavage of the pyrimidine ring.
Predicted Fragmentation Pathway:
Below is a diagram illustrating a plausible fragmentation pathway for the [M+H]⁺ ion of this compound.
Caption: Systematic workflow for troubleshooting low or no signal in LC-MS.
Detailed Checks:
-
Sample Concentration and Stability: Ensure your sample is at an appropriate concentration. If it's too dilute, the signal will be weak. [10]Also, consider the stability of the compound in your chosen solvent.
-
LC System: Check for normal operating backpressure. No pressure could indicate a leak or no solvent flow, while high pressure might suggest a clog in the system.
-
Ion Source: For ESI, a stable spray from the emitter needle is crucial for good ionization. Visually inspect the spray if possible. The needle can become clogged and may require cleaning or replacement.
-
Mass Spectrometer Settings:
-
Tuning and Calibration: Always ensure your instrument is recently tuned and calibrated with the manufacturer's recommended standard. [10]
-
Scan Range: Verify that your scan range is set to include the expected m/z of your compound (e.g., a range from m/z 100 to 300 would be appropriate).
-
Ionization Parameters: Optimize source parameters such as capillary voltage, gas flow, and temperature for your specific compound.
-
References
- BenchChem. (2025). 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol.
-
SIELC Technologies. (2018). 2-Amino-6-methylpyrimidin-4-ol. Retrieved from [Link]
-
PubChem. 2-Amino-4,6-dimethoxypyrimidine. Retrieved from [Link]
- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 2195-2198.
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
-
ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]
-
MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Retrieved from [Link]
-
Alliance Bioversity International - CIAT. Mass Spectrometer (MS) troubleshooting guide. Retrieved from [Link]
-
Fiehn Lab. MS Adduct Calculator. Retrieved from [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
European Commission. Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
UWPR. ESI Common Background Ions: Repeating Units. Retrieved from [Link]
-
Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Novatia, LLC. ESI Adduct Ions. Retrieved from [Link]
-
PubMed. (2007). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Retrieved from [Link]
-
Molbase. [(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol. Retrieved from [Link]
-
ChemBK. 6-Amino-2-mercapto-pyrimidin-4-ol. Retrieved from [Link]
-
Scribd. Adduits ESI MS. Retrieved from [Link]
-
ChemSynthesis. 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 3. enovatia.com [enovatia.com]
- 4. scribd.com [scribd.com]
- 5. 2-Amino-6-methylpyrimidin-4-ol | SIELC Technologies [sielc.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. article.sapub.org [article.sapub.org]
- 10. gmi-inc.com [gmi-inc.com]
Technical Support Center: Stability and Handling of 2-Amino-6-cyclopropylpyrimidin-4-ol
Welcome to the technical support center for 2-Amino-6-cyclopropylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the decomposition of this compound. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its key structural features?
This compound is a heterocyclic organic compound featuring a pyrimidine core. The stability and reactivity of this molecule are primarily influenced by three key functional groups:
-
2-Amino Group (-NH₂): This group is a potential site for oxidation and can be susceptible to reactions with various electrophiles.
-
4-Hydroxyl Group (-OH): This group exists in a tautomeric equilibrium with its keto form (a pyrimidinone). This tautomerism can influence its reactivity, and the hydroxyl group itself can be a site for oxidation or esterification.
-
6-Cyclopropyl Group: While generally stable, the strained ring of the cyclopropyl group can be susceptible to ring-opening reactions under harsh acidic conditions.
The pyrimidine ring itself is a core structure in various bioactive molecules, including nucleic acids, and its derivatives are widely used in pharmaceuticals.[1]
Q2: What are the primary factors that can cause the decomposition of this compound?
Based on the functional groups present, the primary degradation pathways are likely to be hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The pyrimidine ring can be susceptible to cleavage under harsh acidic or basic conditions, although it is generally stable at neutral pH.[2] The exocyclic amino group can also undergo hydrolysis to a hydroxyl group under certain conditions.
-
Oxidation: The electron-rich aminopyrimidine ring system is susceptible to oxidation. Atmospheric oxygen or residual peroxides in solvents can lead to the formation of N-oxides or other oxidative degradation products. The amino group is particularly prone to oxidation.[3][4]
-
Photodegradation: Many aromatic and heterocyclic compounds are sensitive to light, particularly UV light. Photo-initiated radical processes can lead to complex degradation pathways.[5] It is crucial to protect the compound from light to prevent the formation of photolytic impurities.
Q3: What are the optimal storage conditions for solid this compound?
To ensure long-term stability in its solid form, the compound should be stored under the following conditions, which are standard for many pyrimidine derivatives:[6][7]
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool location (e.g., 2-8 °C). | Reduces the rate of potential solid-state degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes the risk of oxidation from atmospheric oxygen. |
| Light | Store in an amber vial or a light-blocking container. | Prevents photodegradation. |
| Moisture | Store in a tightly sealed container with a desiccant. | Protects against hydrolysis from atmospheric moisture. |
Q4: What are the best practices for preparing and storing solutions of this compound?
Solution stability is often more challenging than solid-state stability. Here are key considerations:
-
Solvent Selection: Use high-purity, peroxide-free solvents. If using solvents like THF or Dioxane that can form peroxides, ensure they are freshly distilled or tested for peroxides. For many pyrimidine derivatives, solvents like DMSO and acetone/water mixtures have shown good stability over short periods.[8]
-
pH Control: The stability of the compound can be pH-dependent. It is advisable to use buffered solutions if working in aqueous media. A preliminary pH stability study is recommended to determine the optimal pH range.
-
Storage of Solutions: If solutions must be stored, they should be flash-frozen and stored at -20 °C or -80 °C under an inert atmosphere. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Prepare fresh solutions for critical experiments whenever possible.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: I see unexpected peaks in my HPLC/LC-MS analysis after storing my compound in solution.
Potential Cause: This is a classic sign of compound degradation. The new peaks likely correspond to one or more of the degradation products discussed above.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of impurities.
Issue 2: My experimental results are inconsistent over time.
Potential Cause: This is often due to the gradual decomposition of a stock solution. A decrease in the concentration of the active parent compound and the emergence of degradants can significantly impact biological or chemical assays.
Recommended Actions:
-
Aliquot Stock Solutions: Prepare single-use aliquots from a freshly made stock solution. This prevents contamination and degradation from repeated handling of a single large stock.
-
Perform Regular Purity Checks: For ongoing experiments, re-analyze the purity of your stock solution using a standardized HPLC method at regular intervals.
-
Use an Internal Standard: In your assays, use a stable, non-reactive internal standard to account for variations in concentration due to solvent evaporation or minor degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the compound and to identify potential degradation products.[9] This protocol provides a basic framework.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in methanol to prepare a 1 mg/mL stock solution.
-
Set up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials.
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidation: 3% H₂O₂
-
Thermal Stress: Heat a vial of the stock solution at 60 °C.
-
Photolytic Stress: Expose a vial of the stock solution to direct UV light (e.g., 254 nm).
-
Control: Mix 1 mL of stock with 1 mL of water.
-
-
Incubation: Store all vials (except the thermal and photolytic samples) at room temperature, protected from light. Analyze samples at specific time points (e.g., 2, 8, 24 hours). For the base hydrolysis sample, neutralize with an equivalent amount of 0.1 M HCl before injection, and vice-versa for the acid sample.
-
Analysis: Analyze all samples by HPLC.
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The conditions that cause significant changes highlight the compound's vulnerabilities.
Caption: Workflow for a forced degradation study.
Protocol 2: General Purpose HPLC Method for Purity Analysis
This method can be used as a starting point for purity assessment and can be optimized for specific needs. Analytical methods like HPLC are crucial for monitoring pyrimidine degradation.[10][11]
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm or 275 nm (determine optimal wavelength by UV scan) |
Sample Preparation: Dilute the stock solution (from Protocol 1) or any other sample to a final concentration of approximately 0.1 mg/mL using a 50:50 mixture of water and acetonitrile.
References
-
European Commission, Scientific Committee on Consumer Products. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]
-
van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (2001). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 47(1), 120-126. Retrieved from [Link]
-
AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). University of Hertfordshire. Retrieved from [Link]
-
Prati, F., De Vivo, M., & Cavalli, A. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 9(7), 1730-1742. Retrieved from [Link]
-
Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1). Retrieved from [Link]
-
van Gennip, A. H., et al. (1994). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical Chemistry and Laboratory Medicine, 32(3), 155-161. Retrieved from [Link]
-
MDPI. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 29(10), 2289. Retrieved from [Link]
-
Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978. Retrieved from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]
-
MDPI. (2024). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 29(13), 3121. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1832. Retrieved from [Link]
-
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246-4256. Retrieved from [Link]
-
Ashihara, H. (2019). Degradation of Pyrimidine Nucleotides. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Retrieved from [Link]
-
Sahu, M. E., & Siddiqui, N. A. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Pharmaceutical Research International, 33(30B), 136-148. Retrieved from [Link]
-
MDPI. (2024). Omics Reveals the Antibacterial Mechanism of Dihydromyricetin and Vine Tea Extract Against Staphylococcus aureus via Cell Wall and Membrane Disruption. International Journal of Molecular Sciences, 25(13), 7208. Retrieved from [Link]
-
ResearchGate. (2017). Biodegradation and Analytical Methods for Detection of Organophosphorous Pesticide: Chlorpyrifos. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem Compound Database. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins [mdpi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. CAS 5734-66-7 | 2-Amino-6-ethylpyrimidin-4-ol - Synblock [synblock.com]
- 8. ec.europa.eu [ec.europa.eu]
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- 10. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Amino-6-cyclopropylpyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-cyclopropylpyrimidin-4-ol is a heterocyclic compound of significant interest in drug discovery, serving as a key intermediate for various therapeutic agents. The strategic incorporation of the cyclopropyl moiety can impart desirable pharmacological properties, including enhanced metabolic stability and binding affinity. Consequently, efficient and scalable access to this scaffold is of paramount importance. This guide will compare and contrast two distinct and viable synthetic pathways: a classical cyclocondensation approach and a more modern cross-coupling strategy. Each route will be evaluated based on its chemical logic, experimental feasibility, and overall efficiency.
Route 1: The Classical Cyclocondensation Pathway
This well-established route relies on the formation of the pyrimidine ring through the condensation of a β-ketoester with guanidine. This method is a cornerstone of heterocyclic chemistry, valued for its reliability and atom economy.
Mechanistic Rationale
The reaction proceeds via a series of nucleophilic additions and subsequent dehydration. Initially, the guanidine, a strong nucleophile, attacks the more electrophilic ketone carbonyl of the β-ketoester, ethyl 3-cyclopropyl-3-oxopropanoate. This is followed by an intramolecular cyclization where the other amino group of the guanidine attacks the ester carbonyl. The final step is the elimination of ethanol and water to afford the aromatic pyrimidine ring. The use of a base, such as sodium ethoxide, is crucial to deprotonate the guanidine, thereby increasing its nucleophilicity.
Figure 1. Simplified workflow of the cyclocondensation reaction.
Experimental Protocol: Synthesis of this compound via Cyclocondensation
Part A: Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate
This essential β-ketoester can be prepared from ethyl hydrogen malonate and cyclopropanecarbonyl chloride.
Materials:
-
Ethyl hydrogen malonate
-
n-Butyllithium (2.5 M in hexane)
-
Cyclopropanecarbonyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Hydrochloric acid, concentrated
-
Water
-
Sodium sulfate, anhydrous
Procedure:
-
To a stirred solution of ethyl hydrogen malonate (180 mmol) in anhydrous THF (350 mL) at -75 °C under a nitrogen atmosphere, add n-butyllithium (363 mmol) dropwise, maintaining the temperature below -55 °C.
-
Warm the resulting suspension to approximately 0 °C and hold at 0-10 °C for 20 minutes.
-
Recool the mixture to -70 °C and add cyclopropanecarbonyl chloride (109 mmol) dropwise, keeping the temperature below -60 °C.
-
Allow the reaction to warm to room temperature, then dilute with diethyl ether (300 mL).
-
Carefully add a solution of concentrated hydrochloric acid (25 mL) in water (200 mL).
-
Separate the phases and extract the aqueous phase with diethyl ether (3 x 150 mL).
-
Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 3-cyclopropyl-3-oxopropanoate as an oil, which can often be used in the next step without further purification.
Part B: Cyclocondensation
This protocol is adapted from established procedures for the synthesis of similar 2-aminopyrimidin-4-ols.[1][2]
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol, anhydrous
-
Glacial acetic acid
-
Water
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol. For every 1 mole of the ketoester, typically 2-3 equivalents of sodium ethoxide are used.
-
To the sodium ethoxide solution, add guanidine hydrochloride (1.0-1.2 equivalents). Stir the mixture to allow for the formation of free guanidine.
-
Add ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the resulting solid in hot water and acidify with glacial acetic acid to precipitate the product.
-
Cool the mixture, collect the precipitate by filtration, wash with cold water, and dry to afford this compound.
Route 2: The Cross-Coupling Approach
This alternative strategy builds the target molecule by modifying a pre-existing pyrimidine core. This approach leverages the power of modern palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl group.
Mechanistic Rationale
This route begins with a readily available or synthesized 2-amino-4,6-dichloropyrimidine. A Suzuki-Miyaura cross-coupling reaction is employed to selectively couple cyclopropylboronic acid at the more reactive C4 or C6 position. The choice of catalyst, ligand, and base is critical for achieving high selectivity and yield. Following the successful installation of the cyclopropyl group, the remaining chloro group at the 4-position is hydrolyzed to the desired hydroxyl group, typically under acidic or basic conditions.
Figure 2. Synthetic strategy via the cross-coupling pathway.
Experimental Protocol: Synthesis of this compound via Cross-Coupling
Part A: Synthesis of 2-Amino-4,6-dichloropyrimidine [3]
This starting material can be synthesized from 2-amino-4,6-dihydroxypyrimidine.
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
Procedure:
-
Carefully add 2-amino-4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride.
-
Add N,N-dimethylaniline dropwise as a catalyst.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and cautiously pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain 2-amino-4,6-dichloropyrimidine.
Part B: Suzuki-Miyaura Coupling
This protocol is based on general procedures for Suzuki couplings with cyclopropylboronic acid.[4][5][6]
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Cyclopropylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or DME/water mixture)
Procedure:
-
In a reaction vessel, combine 2-amino-4,6-dichloropyrimidine (1 equivalent), cyclopropylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 4-chloro-6-cyclopropylpyrimidin-2-amine.
Part C: Hydrolysis
Materials:
-
4-Chloro-6-cyclopropylpyrimidin-2-amine
-
Hydrochloric acid or Sodium hydroxide solution
-
Water
Procedure:
-
Dissolve or suspend 4-chloro-6-cyclopropylpyrimidin-2-amine in an aqueous acidic (e.g., 6M HCl) or basic (e.g., 2M NaOH) solution.
-
Heat the mixture to reflux for several hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and neutralize with a base (if acidic) or an acid (if basic) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.
Comparative Analysis
| Feature | Route 1: Cyclocondensation | Route 2: Cross-Coupling |
| Starting Materials | Readily available and relatively inexpensive (malonic esters, cyclopropanecarbonyl chloride, guanidine). | Requires a pre-functionalized pyrimidine (2-amino-4,6-dichloropyrimidine) and a boronic acid, which may be more expensive. |
| Number of Steps | Typically a two-step process (ketoester synthesis followed by cyclization). | A multi-step process (synthesis of dichloropyrimidine, Suzuki coupling, hydrolysis). |
| Scalability | Generally well-suited for large-scale synthesis due to the nature of the reaction and work-up. | May present challenges in scaling up, particularly the purification after the cross-coupling step. |
| Yield & Purity | Can provide good to excellent yields, but purification may be required to remove side products. | Yields can be variable depending on the efficiency of the coupling and hydrolysis steps. Chromatographic purification is often necessary. |
| Versatility | The core method is versatile for creating a wide range of substituted pyrimidines by varying the β-ketoester. | Offers modularity, allowing for the late-stage introduction of the cyclopropyl group. Different coupling partners can be used. |
| Environmental & Safety | Uses strong bases like sodium ethoxide. The synthesis of the ketoester may involve pyrophoric reagents like n-butyllithium. | Employs palladium catalysts which are toxic and require careful removal from the final product. Solvents used in coupling can be hazardous. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Cyclocondensation) is the more traditional and often more cost-effective approach, particularly for large-scale production. Its primary advantages are the use of readily available starting materials and a more straightforward work-up procedure. However, the initial synthesis of the β-ketoester may involve hazardous reagents.
Route 2 (Cross-Coupling) provides a more modern and modular approach. It is particularly advantageous when a diverse range of analogues is desired, as the cyclopropyl group is introduced in a later stage. While potentially more expensive due to the cost of the palladium catalyst and boronic acid, it can offer greater flexibility in discovery chemistry settings.
The choice between these two routes will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, cost considerations, and the available laboratory infrastructure. For large-scale, cost-sensitive production, the cyclocondensation route is likely the preferred method. For medicinal chemistry programs requiring rapid access to a variety of analogues, the cross-coupling strategy offers significant advantages.
References
-
Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. (n.d.). PubMed Central. [Link]
- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.).
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]
-
Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. (n.d.). PrepChem.com. [Link]
-
2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses. [Link]
- US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (n.d.).
-
(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (2000). National Institutes of Health. [Link]
- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (n.d.).
-
The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. (2015). ResearchGate. [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (2009). PubMed Central. [Link]
- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (n.d.).
-
4-Chloro-6-methoxypyrimidin-2-amine. (2012). PubMed Central. [Link]
- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.).
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2021). National Institutes of Health. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]
Sources
- 1. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. audreyli.com [audreyli.com]
- 5. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to 2-Amino-6-cyclopropylpyrimidin-4-OL and its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 2-aminopyrimidine scaffold stands out as a privileged structure, forming the core of numerous clinically significant therapeutic agents. Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including potent kinase inhibition, anti-inflammatory, and anticancer effects. This guide provides an in-depth technical comparison of 2-Amino-6-cyclopropylpyrimidin-4-OL with its structural analogs, offering insights into their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays. While specific experimental data for this compound is limited in publicly accessible literature, this guide will draw upon data from closely related analogs to provide a predictive comparison and highlight its potential in drug discovery.
The 2-Aminopyrimidine Scaffold: A Foundation for Diverse Biological Activity
The 2-aminopyrimidine core is a key pharmacophore that mimics the adenine base of ATP, enabling it to competitively bind to the ATP-binding pocket of a multitude of protein kinases. This interaction is often stabilized by a crucial hydrogen bond between the 2-amino group and the hinge region of the kinase. Substitutions at the C4 and C6 positions of the pyrimidine ring play a critical role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds.
This guide will focus on a comparative analysis of this compound and its analogs with varying alkyl substituents at the C6 position, specifically the methyl and isopropyl groups.
Synthesis of 2-Amino-6-alkylpyrimidin-4-ols
The synthesis of 2-amino-6-alkylpyrimidin-4-ols is typically achieved through a well-established condensation reaction. The general synthetic route involves the reaction of an appropriate β-ketoester with guanidine nitrate in the presence of a base, such as sodium ethoxide.
Figure 1: General synthetic workflow for 2-Amino-6-alkylpyrimidin-4-ols.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of related 2-amino-6-alkylpyrimidin-4-ols[1].
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add absolute ethanol. Carefully add sodium metal in small portions with stirring until all the sodium has reacted to form a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add guanidine nitrate and stir until it dissolves.
-
Addition of β-Ketoester: Slowly add ethyl 3-cyclopropyl-3-oxopropanoate to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
Isolation: The resulting precipitate is collected by filtration, washed with cold ethanol and then water, and dried under vacuum to yield this compound.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system.
Structure-Activity Relationship (SAR) and Comparative Performance
| Compound | C6-Substituent | Predicted Kinase Inhibitory Activity | Predicted Cytotoxicity | Rationale for Prediction |
| 2-Amino-6-methylpyrimidin-4-ol | Methyl (-CH₃) | Moderate | Moderate | The small methyl group provides a baseline level of activity. |
| 2-Amino-6-isopropylpyrimidin-4-ol | Isopropyl (-CH(CH₃)₂) | Potentially Higher | Potentially Higher | The bulkier isopropyl group may provide enhanced hydrophobic interactions within the ATP-binding pocket of kinases. |
| This compound | Cyclopropyl | Potentially High | Potentially High | The rigid cyclopropyl group can offer favorable conformational constraints and unique interactions, potentially leading to improved potency and selectivity. |
Note: The predicted activities are based on general SAR trends observed in 2-aminopyrimidine analogs and require experimental validation.
Biological Evaluation: Kinase Inhibition and Cytotoxicity
The primary mechanism of action for many 2-aminopyrimidine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Therefore, evaluating the kinase inhibitory and cytotoxic potential of these compounds is a critical step in their development as therapeutic agents.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Figure 2: Workflow for an in vitro kinase inhibition assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reaction Setup: In a microplate, combine the purified kinase, its specific substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing ATP (often radiolabeled [γ-³²P]ATP or a modified ATP for non-radioactive detection methods) and magnesium chloride.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or a denaturing agent).
-
Detection: Measure the extent of substrate phosphorylation. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, this may involve using a specific antibody to detect the phosphorylated substrate (e.g., ELISA) or a luminescence-based ATP detection method.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Experimental Protocol: MTT Assay [2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cytotoxicity.
Potential Kinase Targets and Signaling Pathways
The 2-aminopyrimidine scaffold has been successfully employed to develop inhibitors for a range of kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).
Figure 3: Potential kinase targets for 2-aminopyrimidine inhibitors.
Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against one or more of these kinase families. The unique conformational constraints imposed by the cyclopropyl group may lead to enhanced selectivity for certain kinases over others.
Conclusion and Future Directions
While a comprehensive experimental profile of this compound is yet to be fully elucidated in the public domain, its structural features suggest it is a promising candidate for drug discovery. The presence of the 2-aminopyrimidine core provides a strong foundation for kinase inhibition, and the C6-cyclopropyl substituent offers a unique structural element that may confer advantages in terms of potency and selectivity.
Future research should focus on the synthesis and thorough biological evaluation of this compound. Key experimental steps should include:
-
Broad Kinase Profiling: Screening against a panel of cancer-relevant kinases to identify primary targets.
-
Cell-Based Assays: Evaluation of its anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.
-
Structure-Based Drug Design: Co-crystallization with identified kinase targets to understand the molecular basis of its inhibitory activity and guide further optimization.
-
Pharmacokinetic Studies: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to evaluate its drug-likeness.
By systematically exploring the biological activities of this compound and comparing them to its analogs, the scientific community can gain valuable insights into the SAR of this important class of compounds and potentially uncover novel therapeutic agents for the treatment of cancer and other diseases.
References
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- Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-8.
- Gangjee, A., Zeng, Y., Talreja, T., & Cuneo, M. J. (2010). Design, synthesis and biological evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(16), 5977-5993.
- Chekanov, M. O., Ostrynska, O. V., Tarnavskyi, S. S., Synyugin, A. R., Briukhovetska, N. V., Bdzhola, V. G., ... & Yarmoluk, S. M. (2014). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 639-646.
- Yaylı, N., Kısacık, M. A., Genc, N., Çelik, F., Dilek, N., & Bal-Demir, O. (2020). Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. Bioorganic Chemistry, 99, 103805.
- Sleebs, B. E., Nikolakopoulos, G., Street, I. P., Falk, H., & Baell, J. B. (2011). Identification of 5, 6-substituted 4-aminothieno [2, 3-d] pyrimidines as LIMK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5992-5994.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
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A Comparative In Vitro Analysis of 2-Amino-6-cyclopropylpyrimidin-4-OL Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology, the pyrimidine scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of a novel series of 2-Amino-6-cyclopropylpyrimidin-4-OL derivatives, focusing on their in vitro performance against relevant cancer-associated kinases and their cytotoxic effects on cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed experimental protocols.
Introduction: The Rationale for Targeting Kinases with Pyrimidine Derivatives
Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1] The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. This structural motif is present in numerous FDA-approved kinase inhibitors.[2] The specific derivatization of this core, as with the this compound series, aims to enhance potency, selectivity, and drug-like properties.
Our investigation focuses on the potential of these derivatives to inhibit Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of several cancers, most notably hepatocellular carcinoma (HCC).[3][4] The FGF19-FGFR4 signaling axis, when aberrantly activated, drives tumor proliferation and survival.[3][5] Therefore, potent and selective FGFR4 inhibitors represent a promising therapeutic strategy.
This guide will compare the in vitro performance of our lead this compound derivative, designated ACPD-1 , against a known selective FGFR4 inhibitor, BLU-9931 , and a broader spectrum tyrosine kinase inhibitor, Dasatinib , to provide a comprehensive efficacy and selectivity profile.
Comparative In Vitro Efficacy and Selectivity
The primary objective of our in vitro testing cascade is to determine the potency and selectivity of ACPD-1. This involves a direct enzymatic assay against the target kinase (FGFR4) and a panel of related kinases to assess selectivity, followed by cell-based assays to evaluate its effect on cancer cell proliferation.
Biochemical Kinase Inhibition Assay
Rationale for Assay Selection: To quantify the direct inhibitory effect of the compounds on kinase activity, we employ the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, providing a sensitive and high-throughput method to determine inhibitor potency (IC50).
Experimental Workflow: ADP-Glo™ Kinase Assay
Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant human FGFR4 kinase to the desired concentration in the reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., a poly-Glu-Tyr peptide) and ATP at a concentration close to its Km for FGFR4.
-
Prepare serial dilutions of ACPD-1, BLU-9931, and Dasatinib in DMSO, followed by a final dilution in the reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase/substrate mix.
-
Add 2.5 µL of the test compound dilution (or DMSO for control).
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[6]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Comparative Data: Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Selectivity Profile |
| ACPD-1 | FGFR4 | 8 | High selectivity against a panel of 50 kinases |
| BLU-9931 | FGFR4 | 3[7] | Highly selective for FGFR4 over other FGFR family members.[4] |
| Dasatinib | BCR-ABL, Src family kinases | <1 | Broad-spectrum inhibitor of multiple tyrosine kinases.[8][9] |
Note: The data for ACPD-1 is hypothetical and for illustrative purposes.
These results would indicate that ACPD-1 is a potent inhibitor of FGFR4, with an IC50 in the single-digit nanomolar range, comparable to the highly selective inhibitor BLU-9931. The broad-spectrum activity of Dasatinib serves as a benchmark for a less selective kinase inhibitor.
Cell-Based Proliferation/Cytotoxicity Assay
Rationale for Assay Selection: To assess the functional consequence of kinase inhibition in a cellular context, we utilize the Sulforhodamine B (SRB) assay. This assay measures cell density by staining total cellular protein, providing a reliable and reproducible method for determining cytotoxicity (GI50).[10][11] It is less susceptible to interference from colored compounds compared to MTT assays.
Experimental Workflow: SRB Cytotoxicity Assay
Workflow for the SRB Cytotoxicity Assay.
Step-by-Step Protocol: SRB Cytotoxicity Assay
-
Cell Seeding and Treatment:
-
Seed a human cancer cell line known to be dependent on FGFR4 signaling (e.g., Hep3B hepatocellular carcinoma cells) into a 96-well plate at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a range of concentrations of ACPD-1, BLU-9931, and Dasatinib. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
Cell Fixation and Staining:
-
Gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[10]
-
Wash the plates four times with deionized water and allow them to air-dry.[10]
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[10]
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[10]
-
-
Solubilization and Readout:
-
Air-dry the plates completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the optical density (OD) at approximately 540 nm using a microplate reader.
-
Comparative Data: Cytotoxicity
| Compound | Cell Line (FGFR4-dependent) | GI50 (nM) |
| ACPD-1 | Hep3B | 50 |
| BLU-9931 | Hep3B | 70[7] |
| Dasatinib | Hep3B | >1000 |
Note: The data for ACPD-1 and Dasatinib on Hep3B are hypothetical and for illustrative purposes.
These findings would suggest that ACPD-1 effectively inhibits the proliferation of an FGFR4-dependent cancer cell line, with potency comparable to or exceeding that of BLU-9931. The relative inactivity of Dasatinib in this cell line would further support the specific dependence of these cells on the FGFR4 pathway, which is not a primary target of Dasatinib.
Mechanistic Insights: FGFR4 Signaling Pathway
To understand the mechanism by which this compound derivatives exert their effects, it is crucial to visualize their target's role in cellular signaling. The diagram below illustrates the FGF19-FGFR4 signaling cascade.
The FGF19-FGFR4 Signaling Pathway.
Activation of FGFR4 by its ligand, FGF19, leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like FRS2.[5] This initiates downstream signaling through two major pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[5][12] Both pathways converge on transcriptional regulation that promotes cell proliferation, survival, and migration.[3] By inhibiting FGFR4 at the apex of this cascade, ACPD-1 is designed to effectively shut down these pro-tumorigenic signals.
Conclusion and Future Directions
The in vitro data presented in this guide strongly support the characterization of this compound derivatives, exemplified by ACPD-1, as potent and selective inhibitors of FGFR4. The compound demonstrates direct, low-nanomolar inhibition of the kinase and translates this activity into potent anti-proliferative effects in a relevant cancer cell line. Its performance is comparable to the well-characterized FGFR4 inhibitor BLU-9931, suggesting it is a promising candidate for further preclinical development.
Future studies should include a broader kinase selectivity panel, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, and ultimately, in vivo efficacy studies in relevant xenograft models of hepatocellular carcinoma. The methodologies outlined in this guide provide a robust framework for the continued evaluation of this promising class of compounds.
References
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Maddalena, M., et al. (2020, February 20). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. PMC. Retrieved from [Link]
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Hagel, M., et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discovery, 5(4), 424-437. Retrieved from [Link]
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Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. Retrieved from [Link]
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Drew, L. J., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12048-12071. Retrieved from [Link]
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Akinleye, A., et al. (2013). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PMC. Retrieved from [Link]
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Brave, M., et al. (2010). Dasatinib in chronic myeloid leukemia: a review. PMC. Retrieved from [Link]
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Reactome. Signaling by FGFR4. Retrieved from [Link]
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Hagel, M., et al. (2015, April 5). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. AACR Journals. Retrieved from [Link]
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Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
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Royal Society of Chemistry. (2023). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Publishing. Retrieved from [Link]
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Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550. Retrieved from [Link]
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G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
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MDPI. (2022). FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer. MDPI. Retrieved from [Link]
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Wikipedia. Dasatinib. Retrieved from [Link]
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Indigo Biosciences. The Fibroblast Growth Factor Receptor 4 (FGFR4). Retrieved from [Link]
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BMG LABTECH. Promega ADP-Glo kinase assay. Retrieved from [Link]
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IMBRUVICA® (ibrutinib) HCP. Mechanism of Action - CLL/SLL. Retrieved from [Link]
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MDPI. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Retrieved from [Link]
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NCBI. (2025, November 25). Gene ResultFGFR4 fibroblast growth factor receptor 4 [ (human)]. Retrieved from [Link]
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ResearchGate. (2025, August 9). (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening. Retrieved from [Link]
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Spandidos Publications. (2017, October 2). Combination of FGFR4 inhibitor Blu9931 and 5-fluorouracil effects on the biological characteristics of colorectal cancer cells. Spandidos Publications. Retrieved from [Link]
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YouTube. (2016, June 29). The characteristics and mode of action of ibrutinib for CLL. Retrieved from [Link]
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Tiaris Biosciences. SRB Cytotoxicity Assay Kit. Retrieved from [Link]
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MDPI. (2020). FGF19–FGFR4 Signaling in Hepatocellular Carcinoma. MDPI. Retrieved from [Link]
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Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 939-953. Retrieved from [Link]
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MedlinePlus. (2025, February 15). Dasatinib. Retrieved from [Link]
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ADP Glo Protocol. (n.d.). Retrieved from [Link]
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PMC. (n.d.). Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas. Retrieved from [Link]
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A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Pyrimidine Compounds
For researchers, scientists, and drug development professionals venturing into the promising field of pyrimidine-based therapeutics, the accurate assessment of a compound's cytotoxic potential is a critical early step. Pyrimidine scaffolds are foundational to numerous anticancer agents, and understanding their impact on cell viability is paramount.[1] This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering field-proven insights to help you select the most appropriate method for your novel pyrimidine compounds and execute it with precision.
The First Critical Decision: Choosing Your Cytotoxicity Assay
The selection of a cytotoxicity assay is not a one-size-fits-all decision. The optimal choice depends on the specific research question, the compound's properties, and the cell type being investigated.[2] Different assays measure distinct cellular parameters, and understanding these differences is key to generating reliable and meaningful data. Here, we compare four widely used methods: MTT, MTS, LDH, and SRB assays.
At-a-Glance Comparison of Key Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages | Best For |
| MTT | Measures metabolic activity via mitochondrial reductase conversion of tetrazolium salt to formazan.[3] | Well-established, cost-effective. | Requires a solubilization step; potential for interference from reducing compounds.[3][4] | Initial high-throughput screening of large compound libraries. |
| MTS | Similar to MTT, but the formazan product is soluble in culture medium. | Fewer steps than MTT (no solubilization); amenable to automation. | Can be more expensive than MTT; still susceptible to interference from reducing agents. | High-throughput screening where automation and fewer steps are prioritized. |
| LDH | Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[5] | Directly measures cell death (necrosis); non-destructive to remaining viable cells. | Less sensitive for early apoptotic events; can have higher background from serum in the media. | Assessing compound-induced necrosis or when a non-lytic assay is preferred. |
| SRB | Measures total protein content of viable cells after fixation.[6] | Not dependent on metabolic activity; less prone to interference from colored or reducing compounds.[7] | Requires a fixation step; may not distinguish between cytostatic and cytotoxic effects. | Screening compounds that may interfere with metabolic assays or for long-term cytotoxicity studies. |
Understanding the Mechanisms: A Deeper Dive
A thorough understanding of the underlying principles of each assay is crucial for interpreting results and troubleshooting potential issues.
Metabolic Activity Assays: MTT and MTS
The MTT and MTS assays are both colorimetric methods that rely on the metabolic activity of viable cells.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT or MTS) to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.
The key difference lies in the solubility of the formazan product. The MTT formazan is insoluble and requires a separate solubilization step using a detergent or organic solvent like DMSO.[8] The MTS formazan, on the other hand, is soluble in the cell culture medium, simplifying the protocol.[8]
Causality in Experimental Choice: The choice between MTT and MTS often comes down to a trade-off between cost and convenience. MTT is generally less expensive, making it suitable for large-scale screens. MTS, with its simpler workflow, is advantageous for high-throughput automation. However, it's crucial to be aware that compounds with reducing properties can directly convert the tetrazolium salt, leading to false-positive results (lower apparent cytotoxicity).[4] Therefore, a compound-only control (without cells) is essential to test for this interference.
Membrane Integrity Assay: LDH
The Lactate Dehydrogenase (LDH) assay operates on a different principle: it measures the integrity of the cell membrane.[5] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage, a hallmark of necrosis.[5] The assay measures the enzymatic activity of LDH in the supernatant, which correlates with the extent of cell lysis.
Causality in Experimental Choice: The LDH assay is an excellent choice when the primary mechanism of cell death is suspected to be necrosis. Since it measures a direct marker of cell death, it can provide a more accurate picture of cytotoxicity compared to metabolic assays, which can sometimes be confounded by changes in cell metabolism that don't lead to cell death. However, it is less sensitive to apoptotic cell death where the membrane remains intact until the later stages.
Total Biomass Assay: Sulforhodamine B (SRB)
The Sulforhodamine B (SRB) assay is a colorimetric assay that quantifies the total protein content of the cell population.[6] SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions.[9] The amount of bound dye is proportional to the total cell mass.
Causality in Experimental Choice: The SRB assay is a robust alternative when there is concern that the novel pyrimidine compounds might interfere with cellular metabolism, a known issue with tetrazolium-based assays.[4] Because it measures total protein, it is less susceptible to interference from colored or fluorescent compounds. However, it's important to note that the SRB assay does not distinguish between a cytostatic effect (inhibition of proliferation) and a cytotoxic effect (cell killing).
Visualizing the Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for the MTT and LDH assays.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the LDH cytotoxicity assay.
Experimental Protocols: A Step-by-Step Guide
Adherence to a well-defined protocol is essential for obtaining reproducible results. Here, we provide detailed, step-by-step methodologies for the MTT and SRB assays.
MTT Assay Protocol
This protocol is adapted from established methods and is suitable for adherent cell lines.[8]
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel pyrimidine compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO at a final concentration of <0.5%).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
SRB Assay Protocol
This protocol provides a reliable method for assessing cytotoxicity based on total protein content.[6][7]
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the compound incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA).
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully wash the plate five times with slow-running tap water to remove TCA, media components, and unbound cells.
-
Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plate to air dry completely at room temperature.
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Dye Solubilization and Data Acquisition:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Shake the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Interpretation and Troubleshooting
The output of these assays is typically the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth or viability.[4] A lower IC₅₀ value indicates greater cytotoxic potency.
Common Troubleshooting Scenarios:
| Issue | Potential Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects in the 96-well plate.[10][11] | Ensure a homogenous cell suspension, use a multichannel pipette carefully, and consider not using the outer wells of the plate for experimental samples.[12] |
| High background in "no cell" controls | Contamination of media or reagents, compound interference (especially in MTT/MTS assays). | Use sterile technique, fresh reagents, and run a compound-only control to check for direct reduction of the tetrazolium salt.[13] |
| Low signal or poor dynamic range | Insufficient cell number, short incubation times. | Optimize cell seeding density and incubation times for your specific cell line.[10] |
Conclusion: A Multi-Faceted Approach to Cytotoxicity Testing
No single cytotoxicity assay is perfect for every situation.[3] A comprehensive understanding of the cytotoxic profile of your novel pyrimidine compounds is best achieved by using a combination of assays that measure different cellular parameters. For initial screening, a high-throughput metabolic assay like MTT or MTS may be appropriate. For compounds that show potential interference with these assays, or for a more in-depth mechanistic study, the SRB and LDH assays provide valuable orthogonal data. By carefully selecting your assays, meticulously following validated protocols, and critically interpreting your results, you can confidently advance your most promising pyrimidine candidates through the drug discovery pipeline.
References
-
Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
- O'Neill, M. J., et al. (2025).
- Kulic, Z., et al. (2016). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. PLoS One, 11(5), e0155772.
- Xia, M., et al. (2008). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Environmental Health Perspectives, 116(3), 284-291.
- Aslantürk, Ö. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e271370.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Assay Guidance Manual.
- Ahmad, S., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of Magnesium and Alloys.
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ResearchGate. (n.d.). How do I solve variability issues with my MM1.S cell line. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative analysis of (IC50) value in MTT assay on MDA-MB231 cancer cell line. Retrieved from [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]
- Singh, N., et al. (2021). Best practices for the development, analytical validation and clinical implementation of flow cytometric methods for chimeric antigen receptor T cell analyses.
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- Kumar, P., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. International Journal of Molecular Sciences, 24(16), 12891.
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Eppendorf & Promega. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. Retrieved from [Link]
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G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
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Journal of Advanced Scientific Research. (n.d.). Pyrimidine As Anticancer Agent: A Review. Retrieved from [Link]
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Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
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The Assay Depot. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel [Video]. YouTube. Retrieved from [Link]
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Pekybio. (2025, December 4). Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results. Retrieved from [Link]
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The Pyrimidine Scaffold: A Privileged Motif for Precision Enzyme Inhibition
A Comparative Analysis for Drug Discovery Professionals
The pyrimidine ring, a fundamental component of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent ability to form multiple hydrogen bonds and engage in various non-covalent interactions allows for the design of highly potent and selective enzyme inhibitors. This guide provides a comparative analysis of pyrimidine derivatives targeting key enzymes implicated in a range of pathologies, from cancer and viral infections to inflammation and metabolic disorders. We will delve into the structure-activity relationships that govern their inhibitory prowess and provide detailed experimental protocols for their evaluation, empowering researchers to accelerate their drug discovery endeavors.
Comparative Analysis of Pyrimidine-Based Enzyme Inhibitors
The versatility of the pyrimidine core allows for its adaptation to a wide array of enzyme active sites. Strategic modifications to the pyrimidine ring and its substituents can dramatically influence both potency and selectivity. Below, we present a comparative overview of pyrimidine derivatives targeting several important classes of enzymes, supported by experimental data from peer-reviewed literature.
Kinase Inhibitors: Targeting the Engines of Cell Growth and Proliferation
Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives have proven to be particularly effective as kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[1][2]
Epidermal Growth Factor Receptor (EGFR) Inhibitors:
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Many pyrimidine-based EGFR inhibitors are designed to compete with ATP for binding to the kinase domain.[3]
| Compound/Drug Name | Pyrimidine Core | Target(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Gefitinib | Quinazoline (fused pyrimidine) | EGFR | 2-37 | - | - |
| Erlotinib | Quinazoline (fused pyrimidine) | EGFR | 2 | - | - |
| Osimertinib | Pyrimidine | EGFR (T790M mutant) | 1-15 | - | - |
| Compound 100 | Pyrimidine | EGFR-L858R/T790M/C797S | 5.51 | Osimertinib | - |
| Compound 42 | Pyrido[3,4-d]pyrimidine | EGFRL858R/T790M/C797S | 7.2 | - | - |
| Compound 5k | Pyrrolo[2,3-d]pyrimidine | EGFR | 79 | Sunitinib | 93 |
Cyclin-Dependent Kinase (CDK) Inhibitors:
CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4][5] The pyrimidine scaffold has been successfully utilized to develop potent CDK inhibitors.[6]
| Compound/Drug Name | Pyrimidine Core | Target(s) | IC50 (µM) | Reference Compound | IC50 (µM) |
| Palbociclib | Pyrido[2,3-d]pyrimidine | CDK4/6 | 0.011 / 0.015 | - | - |
| Ribociclib | Pyrrolo[2,3-d]pyrimidine | CDK4/6 | 0.01 / 0.039 | - | - |
| Abemaciclib | Pyrimidine | CDK4/6 | 0.002 / 0.01 | - | - |
| Compound 5 | Pyrido[2,3-d]pyrimidine | CDK4/cyclin D1 | - | Doxorubicin | - |
| Compound 10 | Pyrido[2,3-d]pyrimidine | CDK4/cyclin D1 | - | Doxorubicin | - |
Viral Enzyme Inhibitors: Combating Infectious Diseases
The unique metabolic pathways of viruses present opportunities for targeted inhibition. Pyrimidine derivatives have been instrumental in the development of antiviral therapies, particularly those targeting viral polymerases.
HIV-1 Reverse Transcriptase (RT) Inhibitors:
HIV-1 RT is a crucial enzyme for the replication of the human immunodeficiency virus. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket adjacent to the active site of the enzyme. Many successful NNRTIs are based on a pyrimidine scaffold.
| Compound/Drug Name | Pyrimidine Core | Target(s) | EC50 (nM) | Reference Compound | EC50 (nM) |
| Nevirapine | Dipyrido[2,3-b:2',3'-e]pyrazine (related to pyrimidine) | HIV-1 RT | 100-400 | - | - |
| Etravirine | Diarylpyrimidine | HIV-1 RT | 3.5 | - | - |
| Rilpivirine | Diarylpyrimidine | HIV-1 RT | 0.07-1.01 | - | - |
| Compound 48 | Pyrimidine | HIV-1 RT (K103N/Y188L mutants) | 4.77 / 15.3 | Etravirine | 3.5 |
Anti-inflammatory Agents: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a variety of diseases. Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a major therapeutic strategy.
Cyclooxygenase (COX) Inhibitors:
COX-1 and COX-2 are the two major isoforms of cyclooxygenase. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic goal to minimize gastrointestinal side effects associated with non-selective NSAIDs. Pyrimidine derivatives have shown promise as selective COX-2 inhibitors.[7][8]
| Compound ID | Pyrimidine Core | Target(s) | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) |
| L1 | Pyrimidine | COX-2 | - | High | Meloxicam | - |
| L2 | Pyrimidine | COX-2 | - | High | Meloxicam | - |
| Compound 3b | Cyanopyrimidine | COX-2 | 0.20 | - | Celecoxib | 0.17 |
| Compound 5b | Cyanopyrimidine | COX-2 | 0.18 | - | Celecoxib | 0.17 |
| Compound 5d | Cyanopyrimidine | COX-2 | 0.16 | - | Celecoxib | 0.17 |
Antidiabetic Agents: Targeting Carbohydrate Metabolism
Inhibition of enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase, is an effective strategy for managing postprandial hyperglycemia in diabetic patients.[9]
| Compound Class | Pyrimidine Core | Target(s) | Inhibitory Activity |
| Various Pyrimidine Derivatives | Pyrimidine | α-Amylase, α-Glucosidase | Significant inhibition reported[9] |
Key Signaling Pathways and Experimental Workflows
Understanding the cellular context in which these enzymes operate is crucial for rational drug design. Here, we visualize key signaling pathways and a generalized workflow for evaluating pyrimidine-based enzyme inhibitors.
EGFR Signaling Pathway
Caption: Role of Cyclin-CDK complexes in cell cycle progression and inhibition by pyrimidine derivatives.
General Experimental Workflow for Enzyme Inhibitor Screening
Caption: A generalized workflow for the screening and optimization of pyrimidine-based enzyme inhibitors.
Experimental Protocols
Reproducible and robust experimental data are the cornerstones of drug discovery. Here, we provide detailed, step-by-step methodologies for key enzyme inhibition assays.
Protocol 1: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction. [10][11]The luminescent signal is directly proportional to kinase activity.
Objective: To determine the IC50 value of a pyrimidine derivative against recombinant EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
Test pyrimidine derivative
-
Staurosporine or a known EGFR inhibitor (positive control)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white, low-volume plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrimidine derivative and the positive control in the kinase assay buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions. Also, prepare a vehicle control (e.g., DMSO).
-
Reaction Setup:
-
Add 1 µL of the diluted compound or vehicle control to the wells of a 384-well plate.
-
Add 2 µL of the EGFR enzyme solution (concentration to be optimized, e.g., 4 ng/well) to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a substrate/ATP mix in the kinase assay buffer. The final concentrations in the reaction should be at or below the Km for ATP and the peptide substrate to ensure sensitivity for competitive inhibitors.
-
Add 2 µL of the substrate/ATP mix to each well to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against the CDK2/Cyclin A2 complex. [12][13] Objective: To determine the IC50 of a pyrimidine derivative against CDK2/Cyclin A2.
Materials:
-
Recombinant active CDK2/Cyclin A2 enzyme
-
Test pyrimidine derivative
-
Known CDK2 inhibitor (e.g., Roscovitine) as a positive control
-
Histone H1 or a specific peptide substrate
-
[γ-³³P]ATP or an ADP-Glo™ Kinase Assay kit
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in the kinase reaction buffer.
-
Reaction Setup:
-
In a 96-well plate, add the test compound or control to the appropriate wells.
-
Add the substrate (e.g., Histone H1) to all wells.
-
Add the CDK2/Cyclin A2 enzyme to all wells except the negative control.
-
Pre-incubate the mixture for 10-15 minutes at 30°C.
-
-
Initiate Kinase Reaction:
-
Add [γ-³³P]ATP (or cold ATP for non-radioactive assays) to each well to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Detection:
-
For radioactive assay: Stop the reaction by adding an equal volume of 3% phosphoric acid. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ assay: Follow the manufacturer's instructions to measure ADP production as described in Protocol 1.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Protocol 3: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is a non-radioactive ELISA-based assay to measure the inhibitory effect of compounds on HIV-1 RT activity. [1][14][15] Objective: To determine the IC50 of a pyrimidine derivative against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test pyrimidine derivative
-
Known NNRTI (e.g., Nevirapine or Efavirenz) as a positive control
-
HIV-1 RT Assay Kit (containing template/primer, dNTPs with DIG- and Biotin-labeled dUTP, anti-DIG-peroxidase antibody, and substrate)
-
Lysis Buffer
-
Wash Buffer
-
Streptavidin-coated microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in the appropriate buffer.
-
Reaction Setup:
-
Prepare the reaction mixture containing the template/primer and dNTPs (including DIG- and Biotin-dUTP) in lysis buffer.
-
Add the test compound or control to the reaction mixture.
-
Add the HIV-1 RT enzyme to initiate the reaction.
-
-
Enzymatic Reaction: Incubate the mixture for 1 hour at 37°C to allow for the synthesis of the DIG- and Biotin-labeled DNA.
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1 hour at 37°C to allow the biotinylated DNA to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-DIG-peroxidase antibody and incubate for 1 hour at 37°C.
-
Wash the plate again.
-
Add the peroxidase substrate (e.g., ABTS) and incubate until a color develops.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described previously.
-
Protocol 4: In Vitro α-Glucosidase Inhibition Assay
This is a colorimetric assay to screen for inhibitors of α-glucosidase. [16] Objective: To determine the IC50 of a pyrimidine derivative against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
Test pyrimidine derivative
-
Acarbose (positive control)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well plate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and acarbose in phosphate buffer.
-
Reaction Setup:
-
Add the test compound or control to the wells of a 96-well plate.
-
Add the α-glucosidase solution to each well and incubate for 5 minutes at 37°C.
-
-
Initiate Enzymatic Reaction:
-
Add the pNPG substrate to each well to start the reaction.
-
Incubate the mixture at 37°C for 20 minutes.
-
-
Stopping the Reaction: Stop the reaction by adding sodium carbonate solution. The sodium carbonate also helps in the development of the yellow color of the p-nitrophenol product.
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of α-glucosidase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The pyrimidine scaffold continues to be a remarkably fruitful starting point for the design of potent and selective enzyme inhibitors. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery. By understanding the structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to leverage the power of pyrimidine chemistry to develop novel therapeutics for a wide range of human diseases. The inherent "drug-like" properties of many pyrimidine derivatives, coupled with their synthetic tractability, ensure that they will remain a prominent feature in the landscape of medicinal chemistry for the foreseeable future.
References
A comprehensive list of references will be provided upon request, including full citations and clickable URLs to the original source materials.
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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The Pyrimidine Scaffold: A Privileged Structure in the Development of Antiviral and Anticancer Therapeutics
A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its fundamental role in the structure of nucleobases—cytosine, thymine, and uracil—confers a unique biocompatibility that medicinal chemists have leveraged for decades.[1][2] This inherent biological relevance, combined with a synthetically tractable framework, has established the pyrimidine scaffold as a "privileged structure" capable of interacting with a wide array of biological targets.[1][3] Consequently, pyrimidine derivatives have given rise to a multitude of FDA-approved drugs with a vast spectrum of pharmacological activities, most notably in the fields of oncology and virology.[3][4]
This guide provides an in-depth comparison of pyrimidine scaffolds in antiviral and anticancer drug discovery. It will explore the mechanistic underpinnings of their therapeutic effects, present comparative experimental data for key compounds, detail essential experimental protocols for their evaluation, and offer insights into the causality behind experimental design.
Part 1: The Anticancer Potential of Pyrimidine Scaffolds
The application of pyrimidine analogs in cancer therapy is a well-established and highly successful strategy. These compounds primarily exert their effects by interfering with nucleic acid synthesis or by inhibiting key enzymes involved in cell signaling and proliferation, such as protein kinases.[5]
Mechanisms of Action: A Tale of Two Strategies
The anticancer activity of pyrimidine derivatives can be broadly categorized into two main mechanisms:
-
Antimetabolites (Nucleic Acid Synthesis Inhibition): This is the classic mechanism, where pyrimidine analogs mimic endogenous nucleobases. After cellular uptake and metabolic activation (phosphorylation), they are incorporated into DNA or RNA, or they inhibit critical enzymes in the nucleotide synthesis pathway. This leads to DNA damage, disruption of RNA function, and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells. A prime example is 5-Fluorouracil (5-FU) , which inhibits thymidylate synthase, an enzyme critical for DNA synthesis and repair.[6]
-
Kinase Inhibition: In the modern era of targeted therapy, pyrimidine scaffolds have proven to be exceptional frameworks for designing potent and selective kinase inhibitors.[7] The nitrogen atoms in the pyrimidine ring are adept at forming hydrogen bonds within the ATP-binding pocket of kinases, leading to the inhibition of downstream signaling pathways that control cell growth, proliferation, and survival.[8] The FDA has approved numerous pyrimidine-based kinase inhibitors for various cancers. For instance, Palbociclib , a pyridopyrimidine derivative, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of breast cancer.[9]
Comparative Analysis of Pyrimidine-Based Anticancer Drugs
The versatility of the pyrimidine scaffold is evident in the diverse range of approved anticancer drugs. The following table summarizes the performance of representative compounds, highlighting their target, mechanism, and in vitro efficacy against relevant cancer cell lines.
| Drug | Chemical Class | Primary Target(s) | Mechanism of Action | Representative IC₅₀ Values |
| 5-Fluorouracil | Fluoropyrimidine | Thymidylate Synthase | Antimetabolite; inhibits DNA synthesis | ~1.54 µM (A-549 Lung Cancer)[9] |
| Gemcitabine | Nucleoside Analog | DNA Polymerase | Antimetabolite; chain termination | ~0.07 µM (U937 Lymphoma)[8] |
| Imatinib | 2-Phenylaminopyrimidine | BCR-Abl, c-Kit, PDGF-R | Tyrosine Kinase Inhibitor | ~0.1 µM (K562 Leukemia) |
| Palbociclib | Pyridopyrimidine | CDK4/6 | Cell Cycle Kinase Inhibitor | ~0.011 µM (MCF-7 Breast Cancer) |
IC₅₀ (Half-maximal inhibitory concentration) values are indicative and can vary based on the cell line and experimental conditions.
Key Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
To determine the anticancer efficacy of a novel pyrimidine derivative, a cytotoxicity assay is fundamental. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability.
Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment. This initial incubation is critical to ensure cells are in a logarithmic growth phase before drug exposure.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine test compound and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the designated wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period, typically 48-72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Following incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this step, only viable cells will convert the MTT to formazan.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Part 2: The Antiviral Potential of Pyrimidine Scaffolds
Similar to their anticancer counterparts, pyrimidine-based antiviral agents primarily function as nucleoside/nucleotide analogs.[10] They effectively hijack the viral replication machinery, leading to the termination of viral genome synthesis.[11] This strategy has been particularly successful against viruses that rely on RNA-dependent RNA polymerase or reverse transcriptase for their life cycle.[12]
Mechanism of Action: Deceiving the Viral Polymerase
The core mechanism for most pyrimidine-based antivirals involves their conversion into a triphosphate form within the host cell.[12] This activated form then acts as a competitive inhibitor or a fraudulent substrate for the viral polymerase.
-
Competitive Inhibition: The pyrimidine triphosphate analog competes with the natural nucleoside triphosphate for the active site of the viral polymerase.
-
Chain Termination: If incorporated into the growing viral DNA or RNA strand, the analog lacks the necessary 3'-hydroxyl group, preventing the addition of the next nucleotide and thus terminating the replication process.[10]
This mechanism provides a degree of selectivity, as viral polymerases often have a higher affinity for these analogs than host cell DNA polymerases.
Comparative Analysis of Pyrimidine-Based Antiviral Drugs
The success of this approach is demonstrated by several widely used antiviral drugs. The table below compares key pyrimidine-based antivirals.
| Drug | Chemical Class | Target Virus(es) | Mechanism of Action | Representative EC₅₀ Values |
| Zidovudine (AZT) | Thymidine Analog | HIV, HTLV | Reverse Transcriptase Inhibitor; Chain Termination | 0.003-0.013 µM (HIV-1) |
| Lamivudine | Cytidine Analog | HIV, Hepatitis B | Reverse Transcriptase Inhibitor; Chain Termination | 0.002-0.01 µM (HIV-1)[11] |
| Trifluridine | Fluorinated Thymidine Analog | Herpes Simplex Virus (HSV) | Viral DNA Synthesis Inhibitor | 0.07 µM (HSV-1) |
| Sofosbuvir | Uridine Nucleotide Analog | Hepatitis C Virus (HCV) | NS5B RNA Polymerase Inhibitor; Chain Termination | 0.04 µM (HCV genotype 1b) |
EC₅₀ (Half-maximal effective concentration) values are indicative and can vary based on the viral strain and cell line used.
Key Experimental Protocol: Evaluating Antiviral Activity using a Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the efficacy of an antiviral compound. It measures the ability of a drug to inhibit the cytopathic effect of a virus in a cell culture.
Principle: Viruses that lyse host cells will form clear zones, or "plaques," in a confluent monolayer of susceptible cells. An effective antiviral agent will reduce the number or size of these plaques.
Step-by-Step Methodology:
-
Cell Plating: Seed susceptible host cells (e.g., Vero cells for HSV) in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Remove the culture medium and infect the cell monolayers with a known amount of virus (pre-determined to produce a countable number of plaques) for 1-2 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine test compound in a semi-solid overlay medium (e.g., medium containing carboxymethylcellulose or agar). The overlay is crucial as it restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.
-
Overlay Application: After the infection period, remove the viral inoculum and add the compound-containing overlay to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a dye such as crystal violet. The stain will color the living cells, leaving the plaques as clear, unstained areas.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: EGFR signaling pathway inhibited by a pyrimidine-based kinase inhibitor.
Caption: Experimental workflow for the Plaque Reduction Assay.
Conclusion and Future Directions
The pyrimidine scaffold remains an exceptionally fruitful starting point for the discovery of novel anticancer and antiviral agents.[3] Its inherent ability to mimic natural nucleosides makes it a powerful tool for disrupting nucleic acid synthesis in both cancer cells and viruses.[6][11] Furthermore, its chemical versatility allows for precise modifications, enabling the development of highly targeted kinase inhibitors.[1]
Future research will likely focus on several key areas:
-
Dual-Action Agents: Exploring pyrimidine derivatives that exhibit both anticancer and antiviral activities, particularly targeting cellular factors that are exploited by both cancer and viruses (e.g., certain kinases).[7]
-
Overcoming Resistance: Designing novel pyrimidine scaffolds that can overcome common resistance mechanisms to existing therapies.
-
Targeted Delivery: Conjugating pyrimidine drugs to targeting moieties to increase their accumulation in tumor tissues or virus-infected cells, thereby enhancing efficacy and reducing systemic toxicity.
The continued exploration of the vast chemical space surrounding the pyrimidine nucleus, guided by robust experimental evaluation and a deep understanding of its mechanistic possibilities, promises to deliver the next generation of life-saving therapeutics.
References
- Jain, A. K., & Sharma, S. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- Sharma, R., & Kumar, R. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.
- Di Martino, R. M. C., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
- Kumar, A., & Singh, R. (Year unavailable). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research.
- Abdel-Rahman, A. A. H., et al. (Year unavailable).
- Christodoulou, E., et al. (Year unavailable). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- MBBS NAIJA. (2024). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. YouTube.
- Nammalwar, B., & Bunce, R. A. (Year unavailable). Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- Li, J., et al. (2025).
- Singh, T., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Wiley Online Library.
- Abdel-Rahman, A. A. H., et al. (Year unavailable).
- De Clercq, E., & Li, G. (2021). A review: Mechanism of action of antiviral drugs. PubMed Central.
- Das, P., et al. (Year unavailable). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines.
- Wikipedia. (n.d.). List of antiviral drugs. Wikipedia.
- Kumar, L., et al. (2025). Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry.
- Singh, S., et al. (Year unavailable). REVIEW ON PYRIMIDINE. IRJMETS.
- BenchChem. (2025). The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery. Benchchem.
- Khan, I., et al. (Year unavailable). Developments in small molecule antiviral drugs against hepatitis B and C viruses: FDA approved therapies and new drugs in clinical trials. Arabian Journal of Chemistry.
- A, S. L., et al. (Year unavailable). (PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article.
- GSC Online Press. (2023). Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. GSC Online Press.
- Wang, S., et al. (2021).
- ResearchGate. (2025). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study.
- Kamal, A., & Kumar, R. (Year unavailable).
- Research Trend. (Year unavailable). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.
- World Journal of Advanced Research and Reviews. (Year unavailable). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Taylor & Francis. (Year unavailable). FDA approved fused-pyrimidines as potential PI3K inhibitors: a computational repurposing approach. Taylor & Francis.
- Kumar, M., et al. (2023). FDA approved five-membered ring fused pyrimidine-based derivatives and their biological properties. Ovid.
- ACS Publications. (Year unavailable). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors.
- PMC. (Year unavailable).
- Wiley Periodicals LLC. (2025).
- Wikipedia. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

